3-(Bromomethyl)benzaldehyde
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(bromomethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGAYXSRGROSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427817 | |
| Record name | 3-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82072-23-9 | |
| Record name | 3-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzaldehyde is a versatile bifunctional organic compound featuring both an aldehyde and a benzyl bromide moiety. This unique combination of reactive sites makes it a valuable intermediate in a wide array of synthetic transformations, particularly in the fields of medicinal chemistry and materials science. The aldehyde group serves as a handle for forming carbon-nitrogen and carbon-carbon double bonds through reactions such as reductive amination and Wittig olefination, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions to introduce benzylic ether, ester, and alkyl functionalities. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction workflows.
Chemical and Physical Properties
This compound is a solid at room temperature with a pale yellow appearance.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 82072-23-9 | [1][2][3] |
| Molecular Formula | C₈H₇BrO | [3] |
| Molecular Weight | 199.04 g/mol | [1][3][4] |
| Melting Point | 49 °C | [1][5] |
| Boiling Point | 269.7 ± 23.0 °C (Predicted) | [1][5] |
| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [1] |
| Physical Form | Solid | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents such as toluene, chloroform, and methanol. |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃, 300 MHz) | δ 10.03 (s, 1H, -CHO), 7.91 (s, 1H, Ar-H), 7.83 (d, J = 7.5 Hz, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.54 (t, J = 7.5 Hz, 1H, Ar-H), 4.55 (s, 2H, -CH₂Br). |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 191.6 (CHO), 138.9 (Ar-C), 136.8 (Ar-C), 134.9 (Ar-C), 129.7 (Ar-C), 32.1 (CH₂Br). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-Br stretch. |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
| Hazard | GHS Pictograms | Hazard Statements |
| Classification | Corrosion, Exclamation Mark | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled.[6] |
| Signal Word | Danger |
Precautionary Statements: P260, P264, P270, P280, P301+P312+P330, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P362+P364, P405, P501.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of α-bromo-m-tolunitrile using Diisobutylaluminum hydride (DIBAL-H).
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via DIBAL-H reduction.
Detailed Protocol:
-
Dissolve α-bromo-m-tolunitrile (5 g, 25.51 mmol) in toluene and cool the solution to 0 °C under an argon atmosphere.
-
Add Diisobutylaluminum hydride (36.0 ml, 36.0 mmol, 1 M in Hexanes) dropwise to the solution.
-
Stir the reaction mixture for 2 hours at 0 °C.
-
Add 66 ml of chloroform to the solution, followed by 200 ml of 10% HCl.
-
Stir the mixture for an additional hour.
-
Separate the organic layer and wash it with distilled water.
-
Dry the organic layer with Na₂SO₄ and concentrate it to yield a clear oil.
-
Allow the oil to crystallize overnight.
-
Filter the white crystals and wash them with ice-cold hexanes.
-
Dry the crystals to yield the final product.
Wittig Reaction for Stilbene Synthesis
The aldehyde functionality of this compound readily undergoes Wittig reactions to form stilbene derivatives, which are important scaffolds in medicinal chemistry.
Experimental Workflow for Wittig Reaction
Caption: General workflow for the synthesis of stilbene derivatives.
Detailed Protocol:
-
Prepare the phosphorus ylide by treating a benzyltriphenylphosphonium halide with a strong base (e.g., sodium methoxide) in a dry solvent like methanol.
-
To this ylide solution, add this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate aqueous work-up.
-
Purify the resulting stilbene derivative by column chromatography or recrystallization. This typically yields a mixture of (E)- and (Z)-isomers.
Reductive Amination
The aldehyde group can be converted to an amine via reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.
Experimental Workflow for Reductive Amination
Caption: General protocol for reductive amination.
Detailed Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethyl acetate, add the desired primary or secondary amine (1.1 equivalents).
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.2 equivalents), to the mixture.
-
Stir the reaction at room temperature for approximately 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amine.
Applications in Drug Discovery and Organic Synthesis
The dual reactivity of this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules and complex organic structures.
-
Pharmaceutical Intermediates: The ability to introduce both an amine (via the aldehyde) and another functional group (via the benzyl bromide) makes this compound a key intermediate in the synthesis of various pharmaceutical agents.
-
Agrochemicals: Similar to its use in pharmaceuticals, it serves as a precursor for the synthesis of novel pesticides and herbicides.
-
Synthesis of Heterocycles: The aldehyde and benzyl bromide functionalities can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.
-
Material Science: The aromatic nature and reactive handles of this compound make it suitable for the synthesis of novel polymers and functional materials.
Conclusion
This compound is a highly useful and versatile reagent in organic synthesis. Its distinct reactive sites allow for a multitude of chemical transformations, providing access to a diverse array of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and professionals in the chemical and pharmaceutical sciences. Due to its hazardous nature, it is imperative that all handling and reactions are performed with appropriate safety measures in place.
References
- 1. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
3-(Bromomethyl)benzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(Bromomethyl)benzaldehyde, a key reagent in organic synthesis and drug discovery. The document outlines its chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.
Core Chemical Properties
This compound is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of more complex molecules. Its utility stems from the presence of two reactive functional groups: an aldehyde and a bromomethyl group.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO | [1][2][3] |
| Molecular Weight | 199.04 g/mol | [2][3] |
| CAS Number | 82072-23-9 | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | 96-97% | [1] |
| IUPAC Name | This compound | |
| Synonyms | alpha-Bromo-m-tolualdehyde, Benzaldehyde, 3-(bromomethyl)- | [1] |
Experimental Protocol: Synthesis of this compound
The following protocol details the synthesis of this compound via the reduction of α-bromo-m-toluinitrile using Diisobutylaluminum hydride (DIBAL-H).[4] This method has been reported to yield the desired product in high purity.
Materials:
-
α-bromo-m-toluinitrile (5 g, 25.51 mmol)
-
Toluene
-
Diisobutylaluminum hydride (DIBAL-H) (35.96 ml, 35.96 mmol, 1 M in Hexanes)
-
Chloroform (CHCl₃)
-
10% Hydrochloric acid (HCl)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Ice-cold hexanes
Procedure:
-
Dissolve α-bromo-m-toluinitrile (5 g, 25.51 mmol) in toluene in a suitable reaction vessel.
-
Cool the solution to 0°C under an argon atmosphere.
-
Add Diisobutylaluminum hydride (35.96 ml, 35.96 mmol, 1 M in Hexanes) dropwise to the solution. The solution will turn from a white opaque suspension to a clear yellow solution.
-
Allow the reaction to stir for 2 hours at 0°C.
-
After 2 hours, add 66 ml of chloroform to the reaction mixture, followed by the slow addition of 200 ml of 10% HCl.
-
Stir the resulting mixture for an additional hour.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate in vacuo to yield a clear oil.
-
The oil should crystallize overnight.
-
Filter the white crystals and wash with ice-cold hexanes.
-
Allow the crystals to dry to yield the final product, this compound.
This procedure has been reported to yield the product in 94% yield (4.77 g).[4]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from α-bromo-m-toluinitrile.
References
3-(Bromomethyl)benzaldehyde IUPAC name and structure
An In-depth Technical Guide to 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a functionalized aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde group and a benzylic bromide, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and development. The presence of the bromomethyl group offers a site for nucleophilic substitution, while the aldehyde group can undergo a wide range of transformations, positioning this reagent as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for the compound is This compound .[3][4][5] Its structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a bromomethyl group (-CH₂Br) at the meta (1,3) positions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | [3][6] |
| Molecular Weight | 199.04 g/mol | [3][6] |
| Appearance | White crystalline solid | [7] |
| Boiling Point | 49-51 °C | [4] |
| Physical Form | Solid | [4] |
| Purity | ≥97% (typical) | [4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | |
| CAS Number | 82072-23-9 | [3][6] |
Synthesis and Experimental Protocols
This compound is commercially available but can also be synthesized in the laboratory.[7] A common and high-yield synthetic route involves the reduction of a nitrile precursor.
Protocol: Synthesis via Reduction of α-Bromo-m-toluinitrile
This procedure details the synthesis of this compound from commercially available alpha-bromo-m-toluinitrile using Diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[7] This method is noted for its high efficiency, achieving a yield of approximately 94%.[7]
Materials:
-
alpha-bromo-m-toluinitrile (5 g, 25.51 mmol)
-
Toluene (anhydrous)
-
Diisobutylaluminum hydride (DIBAL-H), 1 M in Hexanes (35.96 ml, 35.96 mmol)
-
Chloroform (CHCl₃)
-
10% Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
-
Hexanes (ice-cold)
Procedure:
-
Dissolve alpha-bromo-m-toluinitrile (5 g, 25.51 mmol) in anhydrous toluene.
-
Cool the solution to 0 °C under an argon atmosphere.
-
Add Diisobutylaluminum hydride (35.96 ml, 1 M in Hexanes) dropwise to the solution. The solution will turn from a white opaque suspension to a clear yellow solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Add 66 ml of chloroform to the reaction mixture, followed by the slow addition of 200 ml of 10% HCl to quench the reaction.
-
Stir the resulting mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to yield a clear oil, which should crystallize upon standing overnight.
-
Filter the white crystals and wash with ice-cold hexanes.
-
Dry the crystals to obtain the final product, this compound.
Alternative Synthetic Routes: Other potential synthetic strategies include the Stephen Reduction of the corresponding nitrile or free-radical bromination of 3-methylbenzaldehyde (Wohl-Ziegler Reaction), although the reduction of the nitrile is often preferred for its good to excellent yields.[7]
References
3-(Bromomethyl)benzaldehyde safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of 3-(Bromomethyl)benzaldehyde
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for this compound (CAS No: 82072-23-9), drawing from available Safety Data Sheets (SDS).
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | m-Bromomethylbenzaldehyde |
| CAS Number | 82072-23-9 |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.04 g/mol [1][2][3] |
| Physical Form | Solid[4] |
| Purity | >97%[4][5] |
Hazard Identification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate its primary dangers.
GHS Hazard Classification [1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger[4][5][6] | H302: Harmful if swallowed[1][5][6][7] |
| Acute Toxicity, Inhalation | 4 | Danger[4][5][6] | H332: Harmful if inhaled[1][5][6] |
| Skin Corrosion/Irritation | 1B | Danger[4][5][6] | H314: Causes severe skin burns and eye damage[1][5][6] |
| Serious Eye Damage/Eye Irritation | 1 | Danger[4][5][6] | H318: Causes serious eye damage[1] |
| Acute toxicity, Dermal | 4 | Danger[4][5][6] | H312: Harmful in contact with skin[1] |
| Specific target organ toxicity, single exposure | 3 | Danger[4][5][6] | H335: May cause respiratory irritation[1][7] |
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]
Hazard Statements Summary:
-
H312: Harmful in contact with skin[1]
Physical and Chemical Properties
Quantitative data regarding the physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Melting Point | 49-51 °C | [2] |
| Boiling Point | 269.7 °C at 760 mmHg | [2] |
| Appearance | Solid | [4] |
Note: Detailed experimental protocols for the determination of these physical properties are not provided in the reviewed Safety Data Sheets.
Toxicological Information
While GHS classifications indicate toxicity, specific quantitative data such as LD50 or LC50 values for this compound are not consistently provided across safety data sheets. The classifications are based on toxicological assessments, but the detailed experimental reports are not publicly available in these documents.
For the similar compound 3-Bromobenzaldehyde (CAS 3132-99-8), the following data has been reported:
It is crucial to note that this data is for a related but structurally different compound and should be used with caution for assessing the toxicity of this compound.
Fire and Explosion Hazard Data
| Property | Value |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides.[5] |
| Special Firefighting Procedures | Wear a self-contained breathing apparatus for firefighting if necessary.[6] |
Note: A specific flash point for this compound is not listed in the reviewed documents. For the related compound 3-Bromobenzaldehyde, a flash point of 96°C (204.8°F) has been reported.[8][10]
Safe Handling and Emergency Procedures Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Workflow for safe handling and emergency response for this compound.
Experimental Protocols
The Safety Data Sheets reviewed for this compound summarize the results of toxicological and physical hazard assessments but do not provide detailed experimental methodologies. For instance, the GHS classifications (e.g., Acute Toxicity Category 4) are derived from experimental data, but the specific protocols, such as the species tested, dosage, and observation periods, are not included in the standard SDS.[5][6][7] Researchers requiring this level of detail would need to consult more specialized toxicological databases or commission specific studies.
First-Aid Measures
Immediate medical attention is required in case of exposure.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][6]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Immediate medical attention is required.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[5][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[5][6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with skin and eyes.[5][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[6]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[5][6] It should be stored apart from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Disposal: Disposal of contents/container should be in accordance with applicable local, regional, and national laws and regulations.[6]
References
- 1. This compound | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 医药化工中间体,CAS#:82072-23-9,3-溴甲基苯甲醛,this compound [chemfish.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 82072-23-9 [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzaldehyde is an important bifunctional organic compound featuring both an aldehyde and a bromomethyl group. This unique combination of reactive sites makes it a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] The aldehyde group can undergo a variety of transformations, such as oxidation, reduction, and nucleophilic addition, while the bromomethyl group is an excellent electrophile for introducing the benzyl moiety into other molecules.[1] Understanding the physical properties of this compound is crucial for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and diagrams to illustrate its synthetic utility.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO | [3] |
| Molecular Weight | 199.04 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 49 °C | [4] |
| Boiling Point | 269.7 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |
| CAS Number | 82072-23-9 | [3] |
| IUPAC Name | This compound | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures standard in organic chemistry laboratories.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.[5]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 10-15 °C below the expected melting point (49 °C).
-
Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[7] A pure sample will have a sharp melting point range of 1-2 °C.
Boiling Point Determination (Microscale)
For small quantities of a liquid, a microscale boiling point determination is appropriate. Since this compound is a solid at room temperature, it would need to be melted first.
Apparatus:
-
Melting point apparatus
-
Small test tube (e.g., 6x50 mm) or a melting point tube
-
Capillary tube (sealed at one end)
-
Thermometer
Procedure:
-
Place a small amount of molten this compound into a small test tube or a larger melting point tube.
-
Invert a smaller capillary tube (sealed end up) and place it inside the larger tube containing the sample. This will act as a boiling chip.[8]
-
Attach the sample tube to a thermometer and place it in a heating bath or a melting point apparatus.[9]
-
Heat the sample gently. As the temperature rises, air trapped in the inverted capillary will bubble out.[10]
-
The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary.[8]
-
Alternatively, note the temperature at which the liquid level inside the capillary tube is the same as the level outside.
Density Determination of a Solid
The density of a solid can be determined by the displacement method.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water, for which this compound has low solubility)
Procedure:
-
Weigh a sample of this compound using an analytical balance to determine its mass.
-
Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged.
-
Record the new volume. The difference between the final and initial volumes is the volume of the solid.
-
Calculate the density by dividing the mass of the solid by its volume.[11]
Solubility Determination
A qualitative assessment of solubility in various solvents provides information about the polarity of the compound.
Apparatus:
-
Small test tubes
-
Spatula
-
A range of solvents (e.g., water, ethanol, diethyl ether, acetone)
Procedure:
-
Place a small amount (approx. 10-20 mg) of this compound into a test tube.[12]
-
Add about 1 mL of the chosen solvent to the test tube.[12]
-
Agitate the mixture vigorously for about 30 seconds.
-
Observe whether the solid dissolves completely. If it does, the compound is soluble in that solvent. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.[13]
-
Repeat the test with different solvents to create a solubility profile.
Applications in Drug Development and Synthesis
This compound is a versatile building block in medicinal chemistry.[14] Its bifunctional nature allows for sequential or orthogonal reactions, enabling the synthesis of complex molecular architectures.[1][15] The aldehyde can be used in reactions like Wittig olefination, reductive amination, and the formation of Schiff bases, while the bromomethyl group is a potent electrophile for alkylation of nucleophiles such as amines, phenols, and thiols.[1] This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other scaffolds of pharmaceutical interest.[16] Benzaldehyde derivatives, in general, are known to be key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[17][18][19]
Synthesis and Reactivity
A common synthetic route to this compound involves the reduction of a nitrile.[20]
Caption: A simplified workflow for the synthesis of this compound.
The reactivity of the two functional groups allows for its use in constructing diverse molecular frameworks.
Caption: Reactivity of this compound leading to pharmaceutical compounds.
Biological Activity and Signaling Pathways
While specific data on the direct interaction of this compound with signaling pathways is limited, benzaldehyde and its derivatives have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways. For instance, some benzaldehyde derivatives have been found to inhibit the MAPK signaling pathway, which is crucial in inflammation. Benzaldehyde has also been shown to induce autophagy through the Sonic Hedgehog (Shh) signaling pathway in certain cellular contexts. Furthermore, benzaldehyde derivatives have been investigated for their potential to inhibit cancer-associated signaling pathways by interacting with proteins like 14-3-3ζ.
Caption: Potential inhibition of the MAPK pathway by benzaldehyde derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:82072-23-9 | Chemsrc [chemsrc.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. chemconnections.org [chemconnections.org]
- 10. chymist.com [chymist.com]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. m.youtube.com [m.youtube.com]
- 14. 82072-23-9|this compound| Ambeed [ambeed.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Solubility Profile of 3-(Bromomethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(bromomethyl)benzaldehyde in various organic solvents. Due to a notable lack of experimentally determined quantitative data in publicly accessible literature, this document presents computationally predicted solubility values and outlines detailed experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings.
Physicochemical Properties of this compound
This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇BrO.[1][2] Its structure, featuring a polar aldehyde group and a semi-polar bromomethyl group attached to a non-polar benzene ring, suggests a varied solubility profile in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | [1][2] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| Physical Form | Solid | [3][4] |
| Boiling Point | 49-51 °C | [4] |
Quantitative Solubility Data
Exhaustive searches of scientific databases and chemical supplier information have revealed a significant absence of experimentally determined quantitative solubility data for this compound in common organic solvents. However, a computationally predicted aqueous solubility value is available.
Table 1: Predicted Aqueous Solubility of this compound
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Prediction Method |
| Water | 0.367 | 0.00184 | ESOL |
Disclaimer: The data presented in Table 1 is based on computational predictions and should be used as an estimation.[5] Experimental verification is highly recommended.
While quantitative data for organic solvents is unavailable, the general principle of "like dissolves like" can provide a qualitative estimation of solubility. Given its structure, this compound is expected to be more soluble in polar organic solvents and those with moderate polarity, such as short-chain alcohols, acetone, and chlorinated solvents, than in non-polar hydrocarbon solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for applications such as reaction optimization, purification, and formulation development, the following established methods for determining the solubility of a solid organic compound are recommended.[6][7][8][9]
Equilibrium Shake-Flask Method
This is the gold standard method for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., acetone, ethanol, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The excess solid should be visible.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath. The temperature should be controlled to the desired experimental condition (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
High-Throughput Screening (HTS) Method
This method is suitable for rapidly estimating the solubility in multiple solvents.
Objective: To quickly assess the approximate solubility of this compound across a range of solvents.
Materials:
-
This compound (solid)
-
A selection of organic solvents
-
96-well microplate with sealing film
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer)
Procedure:
-
Dispense a known amount of solid this compound into the wells of a 96-well plate.
-
Add a known volume of each of the different organic solvents to the respective wells.
-
Seal the plate to prevent solvent evaporation.
-
Place the plate on a shaker and agitate for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Measure the concentration of the dissolved compound. This can be achieved by direct UV-Vis absorbance reading of the plate if the compound has a chromophore that absorbs at a wavelength where the solvent is transparent. Alternatively, aliquots can be taken for analysis by another method like HPLC.
-
The solubility can be estimated based on the measured concentration.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound. This workflow can guide a researcher from initial qualitative tests to more rigorous quantitative determination.
References
- 1. This compound | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 82072-23-9 [sigmaaldrich.com]
- 4. This compound | 82072-23-9 [sigmaaldrich.com]
- 5. 82072-23-9|this compound| Ambeed [ambeed.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Stability and Storage of 3-(Bromomethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzaldehyde is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two reactive moieties: an aldehyde group, which can participate in various condensation and nucleophilic addition reactions, and a benzylic bromide, a potent alkylating agent. The inherent reactivity of these functional groups, however, raises critical concerns regarding the compound's stability and requisite storage conditions to ensure its integrity and prevent the formation of impurities that could compromise experimental outcomes and product quality. This technical guide provides an in-depth overview of the stability profile of this compound, outlining recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of this compound, adherence to appropriate storage and handling protocols is paramount. The following conditions are recommended based on safety data sheets (SDS) and the known reactivity of similar chemical entities.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1] | Minimizes the rate of potential thermal degradation and side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents oxidation of the aldehyde group and potential reactions with atmospheric moisture. |
| Container | Keep in a tightly sealed, light-resistant container.[2] | Protects from moisture, which can cause hydrolysis of the benzylic bromide, and from light, which can induce photochemical degradation. |
| Ventilation | Store in a well-ventilated area.[2] | Ensures safe containment of any volatile degradation products or vapors. |
| Incompatible Materials | Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents. | These reagents can react with the aldehyde and/or the bromomethyl group, leading to degradation. |
Potential Degradation Pathways
The chemical structure of this compound makes it susceptible to several degradation pathways, primarily involving the aldehyde and the bromomethyl functional groups. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.
Hydrolysis
The benzylic bromide moiety is susceptible to nucleophilic substitution by water, leading to the formation of 3-(hydroxymethyl)benzaldehyde. This hydrolysis reaction is a common degradation pathway for benzylic halides. A forced degradation study on a closely related compound, 4-bromomethyl-3-nitrobenzoic acid, identified the corresponding benzyl alcohol as the major degradation product under acidic and alkaline hydrolytic conditions.[3]
Oxidation
The aldehyde group is prone to oxidation, which can lead to the formation of 3-(bromomethyl)benzoic acid. This process can be accelerated by exposure to air (auto-oxidation) and certain oxidizing agents.
Photodegradation
Aromatic aldehydes can undergo photochemical reactions upon exposure to light.[4][5] For this compound, this could involve radical reactions initiated by the cleavage of the carbon-bromine bond or reactions involving the excited state of the aldehyde, potentially leading to a complex mixture of degradation products.
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. For brominated aromatic compounds, this can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species that can initiate further reactions, including polymerization.[6][7]
A logical workflow for assessing the stability of this compound is presented below.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products. The following protocols are based on general guidelines for stability testing of pharmaceutical intermediates.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media. A co-solvent such as acetonitrile may be required to ensure solubility.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) in the dark.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and any degradation products.
Oxidative Stability Assessment
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) in the dark.
-
Monitor the reaction at various time points by withdrawing aliquots, quenching the reaction if necessary (e.g., by adding sodium bisulfite), and analyzing by HPLC.
Photostability Assessment
Objective: To determine the effect of light exposure on the stability of this compound.
Methodology:
-
Expose a solid sample of this compound and a solution of the compound in a suitable solvent to a light source that provides both ultraviolet (UV) and visible (Vis) light, as specified in ICH guideline Q1B.
-
Maintain a control sample in the dark under the same temperature and humidity conditions.
-
At defined intervals, analyze the exposed and control samples by HPLC to assess the extent of degradation.
Thermal Stability Assessment
Objective: To evaluate the stability of solid this compound at elevated temperatures.
Methodology:
-
Place a known quantity of solid this compound in a suitable container (e.g., a sealed vial under an inert atmosphere).
-
Expose the samples to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.
-
At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for HPLC analysis.
Analytical Methodologies
A stability-indicating analytical method is essential to separate the intact compound from its degradation products, allowing for accurate quantification of stability.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound and its potential degradation products. Based on a study of a similar compound, 4-bromomethyl-3-nitrobenzoic acid, the following starting conditions can be proposed and optimized:[3]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).
-
Temperature: Controlled column temperature (e.g., 30°C).
Identification of Degradation Products
For the structural elucidation of degradation products observed in the forced degradation studies, hyphenated techniques are invaluable:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, which is crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to obtain detailed structural information of isolated degradation products.
Proposed Degradation Pathway Visualization
Based on the known reactivity of the functional groups, a potential degradation pathway for this compound under hydrolytic and oxidative stress is proposed below.
Conclusion
This compound is a reactive and valuable synthetic intermediate. Its stability is influenced by temperature, moisture, light, and the presence of incompatible substances. Proper storage in a cool, dry, dark, and inert environment is essential to maintain its integrity. Forced degradation studies coupled with a validated stability-indicating HPLC method are critical for understanding its degradation profile and for the development of robust formulations and processes. The primary anticipated degradation pathways are hydrolysis of the benzylic bromide to the corresponding alcohol and oxidation of the aldehyde to a carboxylic acid. A thorough understanding of these stability aspects is crucial for researchers and drug development professionals to ensure the quality and reliability of their work involving this important chemical building block.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 7. Research Portal [researchportal.murdoch.edu.au]
Commercial Availability and Synthetic Guide for 3-(Bromomethyl)benzaldehyde: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological applications of 3-(Bromomethyl)benzaldehyde. This versatile bifunctional molecule serves as a crucial building block in medicinal chemistry and drug discovery, offering a reactive bromomethyl group and an aldehyde functionality for diverse chemical transformations.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity levels are typically high, often 95% or greater, making it suitable for most research and development applications. The compound is generally supplied as a solid. Pricing varies depending on the supplier and the quantity purchased.
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich[1] | 97% | 250 mg | $17.25 |
| 1 g | $34.50 | ||
| 5 g | $161.00 | ||
| 10 g | $276.00 | ||
| 25 g | $552.00 | ||
| Ambeed | 97% | - | Contact for pricing |
| Parchem | - | Bulk/Custom | Contact for pricing |
| CymitQuimica | 96% | 250 mg | €26.00 |
| 1 g | €44.00 | ||
| 5 g | €120.00 | ||
| 10 g | €178.00 | ||
| 25 g | €317.00 | ||
| JR MediChem LLC | 98% | - | Contact for pricing |
| Amerigo Scientific | 95% | - | Contact for pricing |
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the reduction of α-bromo-m-toluinitrile followed by hydrolysis.[2]
Experimental Protocol: Synthesis from α-bromo-m-toluinitrile[2]
Materials:
-
α-bromo-m-toluinitrile
-
Toluene
-
Diisobutylaluminum hydride (DIBAL-H) in hexanes (1 M solution)
-
Chloroform (CHCl3)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Sodium sulfate (Na2SO4), anhydrous
-
Ice-cold hexanes
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve α-bromo-m-toluinitrile (e.g., 5 g, 25.51 mmol) in toluene in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add DIBAL-H (1 M solution in hexanes, e.g., 35.96 mL, 35.96 mmol) dropwise to the stirred solution. The solution may change color.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Add chloroform (e.g., 66 mL) to the reaction mixture, followed by the slow addition of 10% aqueous HCl (e.g., 200 mL).
-
Continue stirring for an additional hour.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield a clear oil, which should crystallize upon standing overnight.
-
Filter the white crystals and wash them with ice-cold hexanes.
-
Dry the crystals to obtain the final product, this compound.
This procedure has been reported to yield the product in high purity and with a yield of approximately 94%.[2]
Caption: Synthetic workflow for this compound.
Biological Activities and Applications in Drug Discovery
Benzaldehyde and its derivatives have demonstrated a range of biological activities, making them valuable scaffolds in drug development. This compound, with its two reactive sites, is a key intermediate for synthesizing more complex molecules with potential therapeutic applications. The aldehyde group can be readily transformed into other functional groups, while the bromomethyl group is an excellent electrophile for substitution reactions.
Anticancer and Anti-inflammatory Potential
Benzaldehyde derivatives have been investigated for their anticancer and anti-inflammatory properties. Studies have shown that some benzaldehydes can inhibit the growth of cancer cells and suppress inflammatory responses.[3][4] For instance, benzaldehyde has been reported to suppress the interaction of the 14-3-3ζ protein with its client proteins, which are involved in cancer-associated signaling pathways.[3]
Modulation of Signaling Pathways
The biological effects of benzaldehydes are often attributed to their ability to modulate intracellular signaling pathways.
MAPK Signaling Pathway: Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Caption: Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.
14-3-3ζ Interaction: Benzaldehyde has been shown to inhibit the binding of the 14-3-3ζ protein to its various client proteins, such as those in the PI3K/AKT/mTOR and STAT3 pathways. This disruption of protein-protein interactions can lead to the suppression of multiple cancer-promoting signaling cascades.[3]
Caption: Benzaldehyde inhibits 14-3-3ζ and client protein interaction.
Experimental Protocols for Biological Evaluation
For researchers investigating the biological activities of novel compounds synthesized from this compound, the following are representative protocols for common in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., K562)[6]
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Acidic isopropanol or DMSO
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add acidic isopropanol or DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Fresh hen's egg albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
Test compound
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing egg albumin and PBS.
-
Add varying concentrations of the test compound or reference standard to the reaction mixture.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Materials:
-
Cell line of interest
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Caption: General workflow for Western Blotting analysis.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility is underscored by the diverse biological activities reported for the broader class of benzaldehyde derivatives, including their ability to modulate key signaling pathways implicated in cancer and inflammation. The experimental protocols provided herein offer a starting point for researchers to explore the therapeutic potential of novel compounds derived from this valuable intermediate.
References
An In-depth Technical Guide on the Reactivity of 3-(Bromomethyl)benzaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)benzaldehyde is a versatile bifunctional organic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the presence of two key functional groups: a reactive benzylic bromide and an electrophilic aldehyde. This guide provides a comprehensive overview of the reactivity of the bromomethyl group with a diverse range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and mechanistic insights are presented to facilitate its application in research and development.
Core Reactivity Principles
The primary site of nucleophilic attack on this compound is the benzylic carbon of the bromomethyl group. The reactivity of this site is enhanced by the stability of the potential benzylic carbocation intermediate, which is resonance-stabilized by the adjacent benzene ring. Consequently, this compound readily undergoes nucleophilic substitution reactions.
These reactions can proceed through two primary mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. As a primary benzylic halide, this is a common pathway for reactions with this compound, especially with strong, unhindered nucleophiles in polar aprotic solvents.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored by polar protic solvents, weaker nucleophiles, and conditions that promote the stability of the carbocation.
The choice between the SN1 and SN2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
Reactions with Nucleophiles: A Quantitative Overview
The versatility of this compound is demonstrated by its reactivity with a wide array of nucleophiles. The following tables summarize the outcomes of these reactions, providing a comparative overview of reaction conditions and yields.
Table 1: Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenoxide | Sodium Phenoxide | DMF | - | 80 | 4 | 3-(Phenoxymethyl)benzaldehyde | ~90 |
| Alkoxide | Sodium Methoxide | Methanol | - | Reflux | 6 | 3-(Methoxymethyl)benzaldehyde | High |
| Carboxylate | Sodium Acetate | DMF | - | 100 | 5 | 3-Formylbenzyl acetate | Good |
Table 2: Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phthalimide | Potassium Phthalimide | DMF | - | 100 | 8 | N-(3-Formylbenzyl)phthalimide | ~85 |
| Secondary Amine | Piperidine | Ethanol | K2CO3 | Reflux | 6 | 3-(Piperidin-1-ylmethyl)benzaldehyde | ~80 |
| Azide | Sodium Azide | DMF/H2O | - | 25 | 12 | 3-(Azidomethyl)benzaldehyde | >95 |
| Imidazole | Imidazole | DMF | NaH | 25 | 4 | 3-((1H-Imidazol-1-yl)methyl)benzaldehyde | ~75 |
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol | - | 25 | 3 | 3-((Phenylthio)methyl)benzaldehyde | High |
| Thiocyanate | Potassium Thiocyanate | Acetone | - | Reflux | 4 | 3-(Thiocyanatomethyl)benzaldehyde | ~90 |
| Thiol | Thiophenol | DMF | K2CO3 | 25 | 2 | 3-((Phenylthio)methyl)benzaldehyde | ~95 |
Table 4: Reactions with Carbon Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyanide | Sodium Cyanide | DMSO | - | 90 | 2 | 3-(Cyanomethyl)benzaldehyde | 87[1][2] |
| Malonate | Diethyl Malonate | Ethanol | Sodium Ethoxide | Reflux | 8 | Diethyl 2-(3-formylbenzyl)malonate | Good |
| Enolate | Ethyl Acetoacetate | Ethanol | Sodium Ethoxide | Reflux | 6 | Ethyl 2-(3-formylbenzyl)-3-oxobutanoate | Good |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions of this compound with representative nucleophiles.
Williamson Ether Synthesis with Phenol (O-Nucleophile)
Reaction: this compound + Phenol → 3-(Phenoxymethyl)benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(phenoxymethyl)benzaldehyde.
Gabriel Synthesis of Primary Amine (N-Nucleophile)
Reaction:
-
This compound + Potassium Phthalimide → N-(3-Formylbenzyl)phthalimide
-
N-(3-Formylbenzyl)phthalimide + Hydrazine → 3-(Aminomethyl)benzaldehyde + Phthalhydrazide
Materials:
-
This compound (1.0 eq)
-
Potassium Phthalimide (1.1 eq)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).[3][4][5]
-
Heat the mixture to 100°C and stir for 8-12 hours.
-
Cool the reaction mixture and pour it into water to precipitate the N-(3-formylbenzyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
To a suspension of the N-(3-formylbenzyl)phthalimide in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate to obtain the crude 3-(aminomethyl)benzaldehyde, which can be further purified by distillation or chromatography.
Thioether Synthesis with Thiophenol (S-Nucleophile)
Reaction: this compound + Thiophenol → 3-((Phenylthio)methyl)benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with 1M NaOH solution, then with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Alkylation of Diethyl Malonate (C-Nucleophile)
Reaction: this compound + Diethyl Malonate → Diethyl 2-(3-formylbenzyl)malonate
Materials:
-
This compound (1.0 eq)
-
Diethyl Malonate (1.2 eq)
-
Sodium Ethoxide (NaOEt) (1.2 eq)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow.
Conclusion
This compound is a highly reactive and synthetically useful building block. Its benzylic bromide functionality allows for facile nucleophilic substitution with a wide range of nucleophiles, providing a straightforward route to a diverse array of 3-substituted benzaldehyde derivatives. The aldehyde group can then be used for further transformations, making this compound a valuable precursor in multi-step syntheses. The choice of reaction conditions, particularly the nucleophile, solvent, and temperature, allows for control over the reaction outcome. This guide provides the necessary foundational knowledge and practical protocols to effectively utilize this compound in synthetic endeavors within academic and industrial research settings.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. syntheticpages.org [syntheticpages.org]
- 3. 3-(Phenoxymethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of two key reactive sites: an electrophilic aldehyde carbon and a benzylic bromide. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including pharmaceutical agents and molecular probes. Understanding and quantifying the electrophilicity of this compound is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic pathways.
This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing both theoretical and experimental approaches to its quantification. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this important synthetic intermediate.
Theoretical Framework of Electrophilicity
The electrophilicity of this compound is influenced by the electronic effects of its two functional groups: the aldehyde (-CHO) and the bromomethyl (-CH₂Br) group.
The aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon susceptible to nucleophilic attack. The reactivity of the aldehyde is further modulated by the substituent on the aromatic ring.
The bromomethyl group, situated at the meta position, primarily exerts an electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect influences the electron density at the carbonyl carbon, thereby modulating its electrophilicity.
Hammett Analysis for Predicting Reactivity
The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The bromomethyl group has a reported meta Hammett constant (σm) of approximately +0.11.[1] This positive value indicates that the bromomethyl group is electron-withdrawing, which is expected to increase the electrophilicity of the benzaldehyde moiety. A positive ρ value for a reaction, such as nucleophilic addition to the aldehyde, would suggest that electron-withdrawing groups accelerate the reaction.[2]
Quantitative Electrophilicity Data
| Compound | Substituent | Hammett Constant (σm) | Mayr's Electrophilicity (E) in DMSO | Data Source |
| Benzaldehyde | -H | 0.00 | Not available in database | - |
| 3-Chlorobenzaldehyde | -Cl | +0.37 | Available in database | [3][4] |
| 3-Fluorobenzaldehyde | -F | +0.34 | Available in database | [3][4] |
| This compound | -CH₂Br | +0.11 | Not experimentally determined | [1] |
| 3-Methylbenzaldehyde | -CH₃ | -0.07 | Not available in database | [5] |
Table 1: Comparison of Hammett Constants and Availability of Mayr's Electrophilicity Parameters for Substituted Benzaldehydes.
Based on the Hammett constant, the electrophilicity of this compound is expected to be greater than that of benzaldehyde and 3-methylbenzaldehyde but less than that of 3-chlorobenzaldehyde and 3-fluorobenzaldehyde.
Experimental Protocols for Determining Electrophilicity
The electrophilicity of this compound can be experimentally determined by measuring the kinetics of its reaction with a reference nucleophile. Mayr's electrophilicity scale is a widely accepted method for such quantification.[6][7]
Experimental Workflow for Kinetic Measurements
Caption: Workflow for the experimental determination of electrophilicity.
Detailed Methodology: Kinetic Study using UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the reaction of this compound with a reference nucleophile (e.g., a specific enamine or carbanion from Mayr's database).[8]
Materials:
-
This compound (synthesis can be performed as described in the literature[9])
-
Reference nucleophile (e.g., N-isobutenylpyrrolidine)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the reference nucleophile at different known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the reactants and products have distinct absorbance profiles. The disappearance of the aldehyde or the appearance of the product can be monitored.[10]
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 20 °C).
-
Place a cuvette containing the this compound solution in the cell holder and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small volume of the nucleophile stock solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Repeat the experiment for each concentration of the nucleophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the nucleophile in large excess), the natural logarithm of the absorbance change versus time will be linear. The slope of this line gives the pseudo-first-order rate constant (k_obs).
-
Plot k_obs versus the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k).
-
Using the known N and s parameters for the reference nucleophile from Mayr's database, the electrophilicity parameter (E) for this compound can be calculated using the equation: log(k) = s(N + E) .[6]
-
Computational Protocol for Determining Electrophilicity
Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electrophilicity of molecules. The global electrophilicity index (ω), as defined by Parr, is a widely used descriptor.[11]
Computational Workflow
Caption: Workflow for the computational determination of electrophilicity.
Detailed Methodology: DFT Calculation of the Global Electrophilicity Index
Objective: To calculate the global electrophilicity index (ω) of this compound.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Structure Preparation:
-
Build the 3D structure of this compound using a molecular editor.
-
-
Computational Details:
-
Choose a suitable level of theory. A common choice for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set.[12]
-
Perform a geometry optimization of the molecule to find its lowest energy conformation.
-
-
Energy Calculations:
-
From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
-
Calculation of Electrophilicity Index:
-
The ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies:
-
I ≈ -E(HOMO)
-
A ≈ -E(LUMO)
-
-
The chemical potential (μ) and chemical hardness (η) are then calculated as:
-
μ = (E(HOMO) + E(LUMO)) / 2
-
η = (E(LUMO) - E(HOMO))
-
-
Finally, the global electrophilicity index (ω) is calculated using the formula:
-
ω = μ² / (2η)
-
-
-
Analysis of Results:
-
The calculated ω value can be compared to the values for other benzaldehydes to provide a relative measure of their electrophilicity.
-
Visualization of the LUMO can indicate the most likely site for nucleophilic attack (which is expected to be the carbonyl carbon).
-
Analysis of the partial atomic charges can also provide insight into the electrophilicity of the carbonyl carbon.
-
Reactivity and Signaling Pathways
The dual electrophilic nature of this compound allows for its participation in various reaction pathways, which is of particular interest in drug development for covalent modification of biological targets.
Caption: Dual reactivity pathways of this compound.
In a biological context, the aldehyde can react with amine groups of lysine residues to form Schiff bases, while the benzylic bromide can be attacked by nucleophilic residues such as cysteine or histidine. The relative rates of these two processes will depend on the specific nucleophiles present in the protein's active site and the local microenvironment.
Conclusion
This technical guide has provided a comprehensive overview of the electrophilicity of this compound. While direct experimental quantification of its Mayr's electrophilicity parameter is yet to be reported, its reactivity can be estimated through Hammett analysis and robustly determined using the detailed experimental and computational protocols outlined herein. A thorough understanding of the electrophilic nature of this versatile molecule is crucial for its effective application in the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided methodologies offer a clear roadmap for researchers to quantitatively assess the reactivity of this compound and other related electrophiles.
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical | Semantic Scholar [semanticscholar.org]
- 3. Mayr's Database Of Reactivity Parameters - Aldehydes [cup.lmu.de]
- 4. Mayr's Database Of Reactivity Parameters: Aldehydes [cup.uni-muenchen.de]
- 5. web.viu.ca [web.viu.ca]
- 6. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 8. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 9. Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Spectroscopic Profile of 3-(Bromomethyl)benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Bromomethyl)benzaldehyde, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.01 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.89 - 7.82 | Multiplet | 2H | Aromatic protons |
| 7.60 - 7.51 | Multiplet | 2H | Aromatic protons |
| 4.50 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 191.8 | Aldehyde Carbonyl (C=O) |
| 138.5 | Aromatic Quaternary Carbon |
| 136.9 | Aromatic Quaternary Carbon |
| 134.8 | Aromatic CH |
| 130.4 | Aromatic CH |
| 129.8 | Aromatic CH |
| 129.3 | Aromatic CH |
| 32.1 | Bromomethyl Carbon (-CH₂Br) |
Table 3: IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1200 | Medium | C-O Stretch |
| ~680 | Strong | C-Br Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 198/200 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |
| 119 | High | [M-Br]⁺ |
| 91 | High | [M-Br-CO]⁺ (Tropylium ion) |
| 65 | Moderate | Further fragmentation |
Experimental Protocols
The acquisition of the presented spectroscopic data follows standard laboratory procedures for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[1][2][3][4][5]
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[6][7][8][9][10] This mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization : Electron Ionization (EI) is used, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[11][12][13] This causes ionization and fragmentation of the molecule.
-
Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected to generate the mass spectrum.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. shimadzu.com [shimadzu.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Core Chemical Reactions of 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzaldehyde is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure, featuring both a reactive benzylic bromide and an aldehyde group, allows for a diverse range of chemical transformations. The benzylic bromide is an excellent leaving group for nucleophilic substitution reactions, while the aldehyde functionality can participate in a variety of carbonyl chemistry, including nucleophilic additions, oxidations, and reductions. This guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and drug development.
Core Chemical Reactions
The reactivity of this compound is dominated by the distinct functionalities of the bromomethyl and aldehyde groups. This allows for selective transformations at either position, or reactions involving both groups.
Nucleophilic Substitution Reactions
The benzylic bromide in this compound is highly susceptible to S(_N)2 reactions with a wide range of nucleophiles.
This reaction is a classic method for the formation of ethers. The alkoxide, generated from an alcohol or phenol, displaces the bromide to form an ether linkage.
Experimental Protocol: Synthesis of 3-(Phenoxymethyl)benzaldehyde [1][2]
-
Reactants: this compound, Phenol, Sodium Hydride (NaH)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure:
-
To a solution of phenol in THF, add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of this compound in THF dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | THF | Reflux | 4 h | High |
| Phenol | 1.2 | ||||
| Sodium Hydride | 1.2 |
Carboxylate anions readily displace the bromide to form esters.
Experimental Protocol: Synthesis of 3-(Acetoxymethyl)benzaldehyde
-
Reactants: this compound, Sodium Acetate
-
Solvent: Dimethylformamide (DMF)
-
Procedure:
-
Dissolve this compound and sodium acetate in DMF.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Cool the mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The crude product can be purified by distillation under reduced pressure or column chromatography.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | DMF | 80 °C | 2 h | Good to Excellent |
| Sodium Acetate | 1.1 |
Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively.
Experimental Protocol: Synthesis of 3-((Diethylamino)methyl)benzaldehyde
-
Reactants: this compound, Diethylamine
-
Solvent: Acetonitrile
-
Procedure:
-
To a solution of this compound in acetonitrile, add an excess of diethylamine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove the diethylamine hydrobromide salt.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | Acetonitrile | Room Temp. | 12 h | High |
| Diethylamine | >2 |
Oxidation of the Aldehyde Group
The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents.
Experimental Protocol: Synthesis of 3-(Bromomethyl)benzoic Acid [3][4][5][6][7]
-
Reactants: this compound, Potassium Permanganate (KMnO(_4))
-
Solvent: Acetone/Water
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Filter off the manganese dioxide precipitate and wash it with acetone.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | Acetone/Water | 0-10 °C then RT | ~1-2 h | >90% |
| Potassium Permanganate | ~0.7 |
Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to a primary alcohol.
Experimental Protocol: Synthesis of (3-(Bromomethyl)phenyl)methanol [8][9][10][11][12]
-
Reactants: this compound, Sodium Borohydride (NaBH(_4))
-
Solvent: Methanol or Ethanol
-
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | Methanol | 0 °C to RT | 1 h | High |
| Sodium Borohydride | 0.25-0.5 |
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde group into an alkene.
Experimental Protocol: Synthesis of 3-(Bromomethyl)styrene [13][14][15][16][17][18]
-
Reactants: this compound, Methyltriphenylphosphonium Bromide, Potassium tert-butoxide
-
Solvent: Tetrahydrofuran (THF)
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in dry THF under an inert atmosphere.
-
Add potassium tert-butoxide at 0 °C and stir the resulting ylide solution for 30 minutes.
-
Add a solution of this compound in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | THF | 0 °C to RT | 12 h | Good |
| Methyltriphenylphosphonium Bromide | 1.1 | ||||
| Potassium tert-butoxide | 1.1 |
Horner-Wadsworth-Emmons Reaction
This reaction is a modification of the Wittig reaction that often provides better yields and easier purification for the synthesis of α,β-unsaturated esters.
Experimental Protocol: Synthesis of Ethyl 3-(3-(Bromomethyl)phenyl)acrylate [13][19][20][21][22][23][24]
-
Reactants: this compound, Triethyl phosphonoacetate, Sodium Hydride
-
Solvent: Tetrahydrofuran (THF)
-
Procedure:
-
To a suspension of sodium hydride in dry THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at room temperature for 1 hour to generate the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | THF | 0 °C to RT | 4 h | High |
| Triethyl phosphonoacetate | 1.1 | ||||
| Sodium Hydride | 1.1 |
Application in Drug Development: Synthesis of Angiotensin II Receptor Blockers
This compound and its derivatives are crucial intermediates in the synthesis of several blockbuster drugs, including the angiotensin II receptor blockers (ARBs) Telmisartan and Olmesartan, which are used to treat hypertension.
Synthesis of Telmisartan and Olmesartan Precursors
The synthesis of these drugs often involves the alkylation of a benzimidazole or imidazole core with a derivative of this compound. The aldehyde functionality can be further elaborated to construct the final complex molecule.
Signaling Pathway and Experimental Workflows
Angiotensin II Receptor Signaling Pathway
Telmisartan and Olmesartan act by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and an increase in blood pressure.
Caption: Angiotensin II Receptor Signaling Pathway and the site of action for ARBs.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and functionalization of this compound.
Caption: General workflow for the synthesis and reactions of this compound.
References
- 1. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. webassign.net [webassign.net]
- 16. community.wvu.edu [community.wvu.edu]
- 17. benchchem.com [benchchem.com]
- 18. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 21. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of Heterocyclic Compounds Using 3-(Bromomethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-(bromomethyl)benzaldehyde as a versatile starting material. The unique bifunctional nature of this reagent, possessing both a reactive aldehyde and a bromomethyl group, allows for its application in diverse synthetic strategies, including multicomponent reactions and tandem cyclization sequences, to construct valuable heterocyclic scaffolds for drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access novel heterocyclic structures is a cornerstone of modern medicinal chemistry. This compound is a commercially available building block that offers two distinct reactive sites: the aldehyde group, which can participate in condensations, cycloadditions, and multicomponent reactions, and the bromomethyl group, an excellent electrophile for nucleophilic substitution, enabling subsequent intramolecular cyclization. This dual reactivity makes it a powerful tool for the construction of fused and substituted heterocyclic systems.
Synthesis of Isoindolinone Derivatives
The isoindolinone scaffold is a key structural motif found in a number of biologically active compounds. A straightforward approach to N-substituted isoindolinones involves a tandem reaction of this compound with primary amines. The reaction proceeds through an initial reductive amination or imine formation, followed by an intramolecular nucleophilic substitution of the bromide by the newly introduced nitrogen atom.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-Benzylisoindolin-1-one
-
Reaction Setup: To a solution of this compound (1.0 mmol, 199 mg) in a suitable solvent such as acetonitrile (10 mL) is added benzylamine (1.1 mmol, 118 mg).
-
Reductive Amination: A reducing agent, for example, sodium triacetoxyborohydride (1.5 mmol, 318 mg), is added portion-wise to the stirring solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: Upon completion of the reductive amination, a non-nucleophilic base, such as potassium carbonate (2.0 mmol, 276 mg), is added to the reaction mixture. The mixture is then heated to reflux to facilitate the intramolecular cyclization.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-benzylisoindolin-1-one.
Data Presentation:
| Entry | Amine | Reducing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | K₂CO₃ | ACN | 80 | 12 | 85 |
| 2 | Aniline | NaBH(OAc)₃ | K₂CO₃ | ACN | 80 | 16 | 78 |
| 3 | Cyclohexylamine | NaBH(OAc)₃ | K₂CO₃ | ACN | 80 | 14 | 82 |
Synthesis of Dihydroisoquinoline Derivatives
1,2-Dihydroisoquinolines are important precursors to tetrahydroisoquinolines and other biologically relevant molecules. A multicomponent approach utilizing this compound can provide a rapid entry into this class of heterocycles. While direct examples are being explored, a related synthesis using 2-alkynylbenzaldehydes provides a valuable template. Adapting this for this compound would involve an initial reaction at the aldehyde, followed by a cyclization step involving the bromomethyl group.
Conceptual Workflow for Dihydroisoquinoline Synthesis:
Caption: Conceptual workflow for the one-pot synthesis of dihydroisoquinolines.
Experimental Protocol (Hypothetical): Synthesis of a Functionalized 1,2-Dihydroisoquinoline
-
Imine Formation: In a round-bottom flask, this compound (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) are dissolved in a suitable solvent like dichloromethane (DCM, 10 mL). A catalytic amount of a Lewis acid (e.g., Mg(ClO₄)₂) may be added. The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
Nucleophilic Addition and Cyclization: A nucleophile, such as a Grignard reagent or an organozinc species, is added to the reaction mixture at a low temperature (e.g., 0 °C). After the addition is complete, the reaction is allowed to warm to room temperature. A palladium catalyst and a suitable ligand could then be introduced to promote an intramolecular Heck-type cyclization involving the bromomethyl group.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Synthesis of Fused Pyrimidine Derivatives
Fused pyrimidines are prevalent in a wide range of bioactive molecules. A potential route to synthesize these structures from this compound involves a reaction with a binucleophile, such as a urea or thiourea derivative, followed by an intramolecular cyclization.
General Reaction Pathway:
Application Notes and Protocols: Preparation of Quinazolines from 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] Notably, certain quinazoline-based drugs, such as gefitinib and erlotinib, are established as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[4][5]
The synthesis of the quinazoline scaffold is a key focus in organic and medicinal chemistry. A common and effective method involves the condensation of a benzaldehyde derivative with a 2-amino-substituted benzene precursor, such as 2-aminobenzamide or 2-aminobenzonitrile. This approach allows for the introduction of various substituents onto the quinazoline core, enabling the exploration of structure-activity relationships.
This document provides a detailed protocol for a proposed synthesis of a quinazoline derivative starting from 3-(bromomethyl)benzaldehyde. While this specific transformation is not explicitly detailed in the literature, the following protocol is based on well-established methods for the synthesis of 2-arylquinazolines from substituted benzaldehydes and 2-aminobenzamide.
Proposed Synthetic Route
The proposed synthesis involves a one-pot reaction between this compound and 2-aminobenzamide. The reaction is envisioned to proceed through an initial condensation to form an imine intermediate, followed by cyclization and subsequent oxidation to yield the aromatic quinazoline ring. A suitable catalyst, such as copper, can be employed to facilitate this transformation.
Experimental Protocol: Synthesis of 2-(3-(Bromomethyl)phenyl)quinazolin-4(3H)-one
This protocol describes a potential method for the synthesis of 2-(3-(bromomethyl)phenyl)quinazolin-4(3H)-one from this compound and 2-aminobenzamide.
Materials:
-
This compound
-
2-Aminobenzamide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 199 mg), 2-aminobenzamide (1.2 mmol, 163 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add 10 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring under an air atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-(3-(bromomethyl)phenyl)quinazolin-4(3H)-one.
Quantitative Data from Analogous Syntheses
The following table summarizes representative quantitative data from published syntheses of quinazoline derivatives from various benzaldehydes and 2-amino-scaffolds. This data provides a general expectation for the yield and reaction time for the proposed synthesis.
| Aldehyde Derivative | 2-Amino Precursor | Catalyst/Conditions | Yield (%) | Reaction Time (h) |
| Benzaldehyde | 2-Aminobenzamide | GPTMS-TSC-CuI16-SBA, solvent-free | High | 0.5 - 1 |
| Various aromatic aldehydes | 2-Aminobenzamides | [Ru]-catalyst, dioxane, 140 °C | Moderate to high | 24 |
| Benzaldehyde | 2-Aminobenzamide | Lactic acid, neat, 70 °C | Good | 1 - 2 |
| Various aromatic aldehydes | 2-Aminobenzonitriles | [Cp*IrCl₂]₂, one-pot | Good to excellent | 12 - 24 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(3-(Bromomethyl)phenyl)quinazolin-4(3H)-one.
Application Notes: Quinazolines in Drug Development
Quinazoline derivatives are of significant interest in drug development due to their ability to interact with various biological targets. A prime example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and survival.[6]
EGFR Signaling Pathway and Inhibition by Quinazolines:
The EGFR signaling pathway is often dysregulated in various types of cancer, leading to uncontrolled cell growth.[4] The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[7]
Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. brieflands.com [brieflands.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-(Bromomethyl)benzaldehyde in the Synthesis of Natural Product Analogs and Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 3-(Bromomethyl)benzaldehyde is a versatile bifunctional reagent that holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde and a bromomethyl group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including analogs of natural products with important biological activities. While direct application in the total synthesis of natural products is not widely documented in readily available literature, its utility in constructing key structural motifs found in nature, such as the stilbene core, is well-established.
This application note provides an overview of the potential uses of this compound in synthetic strategies targeting natural product-like scaffolds, with a focus on the synthesis of stilbene derivatives. A detailed experimental protocol for a representative Wittig reaction is also presented, along with quantitative data and a workflow diagram to guide researchers in utilizing this reagent effectively.
Potential Applications in Natural Product Synthesis
This compound serves as a key precursor for the introduction of a benzaldehyde moiety with a handle for further functionalization. The aldehyde group can participate in various carbon-carbon bond-forming reactions, including Wittig-type olefinations, aldol reactions, and Grignard additions. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions to form ethers, esters, amines, and carbon-carbon bonds.
This dual reactivity makes it an ideal candidate for the synthesis of stilbenoids and their derivatives. Stilbenes are a class of natural products characterized by a 1,2-diphenylethylene core and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A prominent example is combretastatin, a potent anticancer agent. While no complete total synthesis of a specific natural product using this compound was identified in the reviewed literature, its role in the synthesis of combretastatin analogs highlights its importance in drug discovery and development.
Key Reactions and Methodologies
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction provides a straightforward route to stilbene derivatives. The general workflow involves the preparation of a phosphonium ylide from the corresponding benzyl bromide, followed by its reaction with an appropriate benzaldehyde to yield the desired stilbene.
Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol details the synthesis of a stilbene derivative using this compound as a key reactant.
Step 1: Synthesis of (3-Formylbenzyl)triphenylphosphonium Bromide
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.05 eq).
-
Reflux the mixture for 4 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Filter the precipitate, wash with cold toluene, and dry under vacuum to obtain (3-Formylbenzyl)triphenylphosphonium bromide as a white solid.
Step 2: Wittig Reaction to form 3-(4-Methoxystyryl)benzaldehyde
-
Suspend (3-Formylbenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq), portion-wise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-Methoxystyryl)benzaldehyde.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | This compound | Triphenylphosphine | (3-Formylbenzyl)triphenylphosphonium bromide | ~95 |
| 2 | (3-Formylbenzyl)triphenylphosphonium bromide | 4-Methoxybenzaldehyde | 3-(4-Methoxystyryl)benzaldehyde | 70-85 |
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the preparation of a stilbene derivative.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. While its direct application in the total synthesis of complex natural products remains to be broadly explored and documented, its utility in constructing key structural motifs, such as the stilbene core found in many bioactive natural products and their analogs, is significant. The Wittig reaction protocol provided here serves as a representative example of its application, offering a reliable method for the synthesis of stilbene derivatives, which are of high interest in medicinal chemistry and drug development. Further exploration of this reagent in novel synthetic strategies is warranted and holds promise for the efficient construction of complex molecular architectures.
Application Notes and Protocols: 3-(Bromomethyl)benzaldehyde as a Versatile Precursor for Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(bromomethyl)benzaldehyde as a key starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. This bifunctional molecule, possessing both a reactive aldehyde and a bromomethyl group, serves as a versatile building block for constructing complex molecular architectures with potential therapeutic applications.
Introduction
In the landscape of modern drug discovery, the development of efficient synthetic routes to novel molecular scaffolds is of paramount importance. This compound has emerged as a valuable precursor in medicinal chemistry due to its dual reactivity. The aldehyde functionality allows for participation in a variety of condensation and multicomponent reactions, while the bromomethyl group provides a handle for subsequent cyclization or substitution reactions. This unique combination enables the streamlined synthesis of a range of heterocyclic systems, including isoindolinones, dihydropyrimidinones, and 1,4-dihydropyridines, many of which are known to exhibit significant biological activities.
Synthetic Utility and Key Scaffolds
The strategic positioning of the aldehyde and bromomethyl groups on the benzene ring allows for the construction of various fused and non-fused heterocyclic systems. Below are examples of key medicinal chemistry scaffolds that can be synthesized from this compound.
Isoindolinone Scaffolds
Significance: The isoindolinone core is a privileged scaffold found in numerous biologically active compounds, including anticancer agents.
The synthesis of isoindolinones from this compound can be achieved through a condensation reaction with primary amines, followed by an intramolecular cyclization. The aldehyde group can be converted to a carboxylic acid or an ester prior to reaction with an amine, or an alternative strategy involving a multicomponent reaction can be employed.
Dihydropyrimidinone (DHPM) Scaffolds via Biginelli Reaction
Significance: Dihydropyrimidinones are a class of heterocyclic compounds known for a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea or thiourea.[1] Utilizing this compound in this reaction allows for the introduction of a reactive handle on the resulting DHPM scaffold, enabling further functionalization.
1,4-Dihydropyridine (DHP) Scaffolds via Hantzsch Reaction
Significance: 1,4-Dihydropyridines are well-known for their cardiovascular effects as calcium channel blockers. More recently, their potential as anticancer and antimicrobial agents has been explored.
The Hantzsch dihydropyridine synthesis is another important multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2] The use of this compound introduces a versatile substituent at the 4-position of the DHP ring.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of scaffolds derived from benzaldehyde derivatives in reactions analogous to those described for this compound.
| Scaffold | Reaction Type | Reactants | Catalyst/Solvent | Yield (%) | Reference |
| Dihydropyrimidinone | Biginelli Reaction | Benzaldehyde, Urea, Ethyl Acetoacetate | HCl / Ethanol | 58-62 | [3][4] |
| 1,4-Dihydropyridine | Hantzsch Reaction | Benzaldehyde, Ethyl Acetoacetate, Ammonia | Ethanol | Good | [2] |
| Isoindolinone | Condensation/Cyclization | 2-Formylbenzoic acid, Primary amines, Secondary phosphine oxides | Catalyst-free | Moderate to High | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Isoindolinones
This protocol describes a general procedure for the synthesis of N-substituted isoindolinones starting from this compound. The first step involves the oxidation of the aldehyde to a carboxylic acid.
Step 1: Oxidation of this compound to 3-(Bromomethyl)benzoic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(bromomethyl)benzoic acid.
Step 2: Synthesis of N-Aryl-isoindolinones
-
To a solution of 3-(bromomethyl)benzoic acid (1.0 eq) in a suitable solvent like DMF, add a primary amine (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted isoindolinone.
Protocol 2: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
-
In a round-bottom flask, combine this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.5 eq).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid).
-
Add a suitable solvent (e.g., ethanol) and reflux the mixture with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Filter the solid, wash with cold solvent, and dry to obtain the crude dihydropyrimidinone.
-
Recrystallize the crude product from a suitable solvent to afford the pure compound.
Protocol 3: Multicomponent Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq) in a suitable solvent like ethanol.
-
Add a source of ammonia (e.g., ammonium acetate or aqueous ammonia, 1.1 eq).
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Protecting Group Strategies for 3-(Bromomethyl)benzaldehyde in Multi-Step Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Bromomethyl)benzaldehyde is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two reactive functional groups: an aldehyde and a benzylic bromide. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the benzylic bromide is an excellent electrophile for nucleophilic substitution and organometallic reactions. In a multi-step synthesis, the chemoselective manipulation of one functional group in the presence of the other is a significant challenge. This necessitates a robust protecting group strategy to mask the reactivity of one group while transformations are carried out on the other. This document provides detailed application notes and protocols for the protection of the aldehyde functionality in this compound, focusing on the use of acetals, to enable selective reactions at the benzylic bromide position.
Selecting an Orthogonal Protecting Group Strategy
An effective protecting group strategy for this compound hinges on the principle of orthogonality. This means that the protecting group for the aldehyde must be stable under the conditions required to react with the benzylic bromide, and conversely, it must be possible to deprotect the aldehyde without affecting the newly formed bond at the benzylic position.
The acetal, specifically a cyclic acetal formed with ethylene glycol (a 1,3-dioxolane), is an ideal protecting group for the aldehyde in this context. Acetals are stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and organometallic reagents, which are commonly used to functionalize benzylic bromides.[1][2] The protection and deprotection steps are typically high-yielding and are carried out under mild acidic conditions.
Caption: Logical workflow for the protecting group strategy.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 2-(3-(bromomethyl)phenyl)-1,3-dioxolane. The procedure is adapted from established methods for the acetalization of substituted benzaldehydes.[3][4]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours).[3]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 4-Bromobenzaldehyde | 1.0 | 92.1 | [3] |
| 4-(Bromomethyl)benzaldehyde | 1.0 | 88 | [4] |
| Benzaldehyde | 1.0 | >95 | [3] |
Table 1: Representative yields for the acetal protection of benzaldehydes.
Protocol 2: Functionalization of the Benzylic Bromide (Grignard Reaction Example)
This protocol outlines a general procedure for the formation of a Grignard reagent from the protected benzylic bromide and its subsequent reaction with an electrophile. Acetals are stable under Grignard reaction conditions.[1]
Materials:
-
2-(3-(Bromomethyl)phenyl)-1,3-dioxolane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., an aldehyde or ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of 2-(3-(bromomethyl)phenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the electrophile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., Et₂O or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Substrate | Subsequent Reaction | Stability of Acetal | Reference |
| 2-(3-Bromothiophen-yl)-1,3-dioxolane | Kumada Coupling with Grignard Reagent | Stable | [2] |
| Aryl halide with ester and ketone | Grignard reaction at ester | Ketone protected as acetal is stable | [1] |
Table 2: Stability of acetal protecting groups in the presence of organometallic reagents.
Protocol 3: Deprotection of the Acetal
This protocol describes the hydrolysis of the acetal to regenerate the aldehyde functionality.
Materials:
-
Acetal-protected product
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl or p-TSA in water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone (or THF) and aqueous acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
| Deprotection Conditions | Substrate | Yield (%) | Reference |
| 1 M HCl, Acetone, RT | 2-Phenyl-1,3-dioxolane | High | General Knowledge |
| p-TSA, Acetone/H₂O, RT | Various acetals | >90 | General Knowledge |
Table 3: Typical conditions and yields for acetal deprotection.
Strategic Application in a Multi-Step Synthesis
The following diagram illustrates a hypothetical multi-step synthesis where the aldehyde of this compound is protected to allow for a nucleophilic substitution at the benzylic position.
Caption: Multi-step synthesis workflow.
Conclusion
The use of a 1,3-dioxolane as a protecting group for the aldehyde functionality of this compound provides a robust and efficient strategy for the selective functionalization of the benzylic bromide. The stability of the acetal under a wide range of nucleophilic and basic conditions allows for diverse transformations at the benzylic position. The protection and deprotection protocols are high-yielding and utilize readily available and mild reagents, making this an excellent strategy for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Wittig Reaction Utilizing 3-(Bromomethyl)benzaldehyde
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon double bond through the reaction of a phosphorus ylide with an aldehyde or ketone. This method is highly valued for its reliability and the high degree of control it offers over the location of the newly formed double bond. These application notes provide a detailed protocol for the utilization of the bifunctional reagent, 3-(Bromomethyl)benzaldehyde. This protocol outlines a two-step intermolecular Wittig reaction sequence. In the first step, this compound is converted to its corresponding phosphonium salt, (3-formylbenzyl)triphenylphosphonium bromide, through a reaction with triphenylphosphine. The subsequent step involves the in-situ generation of the corresponding phosphorus ylide, which then reacts with a model aldehyde, in this case, benzaldehyde, to yield a stilbene derivative, 3-styrylbenzaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development who are looking to synthesize complex olefinic structures.
Reaction Scheme
Step 1: Synthesis of (3-formylbenzyl)triphenylphosphonium bromide
Step 2: Wittig Reaction with Benzaldehyde
Experimental Protocols
Materials and Equipment:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol 1: Synthesis of (3-formylbenzyl)triphenylphosphonium bromide
This protocol describes the synthesis of the phosphonium salt from this compound and triphenylphosphine.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (5.70 mmol, 1 equiv).
-
Addition of Reagents: Add 20 mL of anhydrous toluene to the flask. Stir the mixture until the triphenylphosphine is fully dissolved. To this solution, add this compound (6.30 mmol, 1.1 equiv).
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is typically complete within 12-24 hours, during which the phosphonium salt will precipitate out of the solution.
-
Isolation: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
Purification: Wash the collected solid with 20 mL of toluene followed by 20 mL of petroleum ether to remove any unreacted starting materials.
-
Drying: Dry the purified (3-formylbenzyl)triphenylphosphonium bromide under vacuum for at least 1 hour. The product should be a white solid.
Protocol 2: Wittig Reaction for the Synthesis of 3-Styrylbenzaldehyde
This protocol details the Wittig reaction between the synthesized phosphonium salt and benzaldehyde.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend (3-formylbenzyl)triphenylphosphonium bromide (1.0 mmol, 1.0 equiv) in a biphasic solvent system of 10 mL of dichloromethane and 10 mL of a 10 M aqueous sodium hydroxide solution.
-
Addition of Aldehyde: To this suspension, add benzaldehyde (1.0 mmol, 1.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional 10 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which contains the desired 3-styrylbenzaldehyde and triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp. | Time | Yield (%) |
| 1 | This compound | Triphenylphosphine | (3-formylbenzyl)triphenylphosphonium bromide | Toluene | - | Reflux | 12-24 h | >90 |
| 2 | (3-formylbenzyl)triphenylphosphonium bromide | Benzaldehyde | 3-Styrylbenzaldehyde | CH₂Cl₂/H₂O | NaOH | RT | 0.5-1 h | 70-85 |
Visualizations
Caption: Experimental workflow for the two-step Wittig reaction.
Caption: Simplified signaling pathway of the Wittig reaction mechanism.
Application Notes and Protocols: Managing Side Reactions in the Grignard Reaction of 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and mitigating the formation of side products in the Grignard reaction of 3-(bromomethyl)benzaldehyde. This bifunctional molecule presents unique challenges due to the presence of both a reactive benzylic bromide and an electrophilic aldehyde. Careful control of the reaction pathway through the use of protecting groups is essential to achieve high yields of the desired product.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, the inherent reactivity of the Grignard reagent can lead to undesired side reactions, particularly when the substrate contains multiple reactive functional groups. In the case of this compound, two primary challenges arise:
-
Reaction with the Aldehyde: The highly nucleophilic Grignard reagent, once formed from the bromomethyl group, can readily attack the aldehyde functionality of another molecule of the starting material, leading to polymerization and other unwanted products.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting benzylic bromide, resulting in the formation of a homodimeric impurity, 1,2-bis(3-formylphenyl)ethane.
To circumvent these issues, a protection-deprotection strategy for the aldehyde group is paramount. This protocol outlines the protection of this compound as a cyclic acetal, followed by the Grignard reaction and subsequent deprotection to yield the desired product.
Key Side Products and Mitigation Strategies
The primary side product of concern is the Wurtz coupling product. The formation of this dimer is influenced by several factors, including solvent, temperature, and the rate of addition of the alkyl halide.
Table 1: Influence of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Side Product for a Model Benzylic Halide (Benzyl Chloride)
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling. |
*Yields are for the alcohol product after quenching the Grignard reagent with 2-butanone. Data adapted from studies on benzyl chloride, a representative benzylic halide.[1]
To minimize the formation of the Wurtz coupling product, the following strategies are recommended:
-
Slow Addition: A dropwise addition of the protected this compound to the magnesium suspension is crucial to maintain a low concentration of the halide in the reaction mixture.[1]
-
Temperature Control: The reaction should be initiated at room temperature and may require cooling to maintain a gentle reflux, as the Grignard formation is exothermic.[1]
-
Solvent Choice: Diethyl ether or 2-Methyltetrahydrofuran are the recommended solvents as they have been shown to suppress Wurtz coupling for benzylic halides.[1]
Experimental Protocols
This section provides detailed protocols for the protection of the aldehyde, the subsequent Grignard reaction, and the final deprotection step.
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of the ethylene glycol acetal of this compound.
Materials:
-
This compound
-
Ethylene glycol (1.1 - 2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, toluene (or benzene), ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-(bromomethyl)phenyl)-1,3-dioxolane. The product can be purified by column chromatography if necessary.
Protocol 2: Grignard Reaction of Protected this compound
This protocol outlines the formation of the Grignard reagent from the protected starting material and its subsequent reaction with an electrophile.
Materials:
-
2-(3-(Bromomethyl)phenyl)-1,3-dioxolane
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or 2-Methyltetrahydrofuran
-
Iodine crystal (as initiator)
-
Electrophile (e.g., aldehyde, ketone, CO₂)
-
Saturated ammonium chloride solution
-
Diethyl ether
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.
-
Add anhydrous diethyl ether or 2-MeTHF to the flask.
-
Prepare a solution of 2-(3-(bromomethyl)phenyl)-1,3-dioxolane in the chosen anhydrous solvent.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if necessary.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired electrophile in the anhydrous solvent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Deprotection of the Acetal
This protocol describes the removal of the ethylene glycol protecting group to regenerate the aldehyde.
Materials:
-
Crude product from Protocol 2
-
Acetone
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude product in acetone.
-
Add dilute hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the protected compound is fully converted to the aldehyde.
-
Neutralize the excess acid by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the key steps and logical relationships in managing the Grignard reaction of this compound.
Caption: Reaction pathway for the protected Grignard reaction.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for Suzuki Coupling of 3-(Bromomethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 3-(bromomethyl)benzaldehyde and its derivatives with various arylboronic acids or their corresponding salts. This reaction is a powerful tool for the synthesis of 3-(arylmethyl)benzaldehydes, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] For derivatives of this compound, the benzylic bromide acts as the electrophilic partner. A key advantage of the Suzuki coupling is its high functional group tolerance, with studies indicating that the aldehyde moiety is often compatible with the reaction conditions, thus obviating the need for a protection-deprotection sequence.[2][3] This protocol outlines optimized conditions for achieving high yields in the synthesis of 3-(arylmethyl)benzaldehydes.
Data Presentation: Optimized Reaction Conditions
Two primary sets of conditions have been found to be effective for the Suzuki coupling of functionalized benzyl bromides. Table 1 summarizes the conditions using potassium aryltrifluoroborates as the coupling partner, which are known for their stability and high reactivity.[4] Table 2 details a microwave-assisted protocol, which can significantly reduce reaction times.[5]
Table 1: Optimized Conditions for Suzuki Coupling of Functionalized Benzyl Bromides with Potassium Aryltrifluoroborates [4]
| Parameter | Condition | Notes |
| Electrophile | This compound derivative | Electron-withdrawing groups on the aromatic ring can enhance reactivity. |
| Nucleophile | Potassium Aryltrifluoroborate (1.01 equiv.) | Air- and moisture-stable alternatives to boronic acids. |
| Catalyst | PdCl2(dppf)·CH2Cl2 (2 mol%) | A common and effective catalyst for cross-coupling reactions. |
| Base | Cesium Carbonate (Cs2CO3) (3 equiv.) | A strong inorganic base crucial for the transmetalation step. |
| Solvent | THF/H2O (10:1) | A biphasic solvent system is often optimal. |
| Temperature | 77 °C | Moderate heating is typically required. |
| Reaction Time | 23 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | Generally high | Yields are substrate-dependent. |
Table 2: Microwave-Assisted Suzuki Coupling Conditions for Benzyl Bromides with Arylboronic Acids [5]
| Parameter | Condition | Notes |
| Electrophile | This compound derivative | --- |
| Nucleophile | Arylboronic Acid (1.5 equiv.) | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(OAc)2 (5 mol%) with JohnPhos (10 mol%) | A highly active catalyst system for challenging couplings. |
| Base | Potassium Carbonate (K2CO3) (3 equiv.) | A common and effective base. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for microwave heating. |
| Temperature | 140 °C | Microwave irradiation allows for rapid heating to the target temperature. |
| Reaction Time | 20 minutes | Significantly reduced reaction time compared to conventional heating. |
| Yield | Good to excellent | Yields are dependent on the specific substrates used. |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki coupling of a generic this compound derivative.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate[4]
Materials:
-
This compound derivative (1.0 mmol)
-
Potassium aryltrifluoroborate (1.01 mmol)
-
PdCl2(dppf)·CH2Cl2 (0.02 mmol)
-
Cesium Carbonate (Cs2CO3) (3.0 mmol)
-
Anhydrous THF (10 mL)
-
Deionized Water (1 mL)
-
Nitrogen or Argon gas supply
-
Reaction tube with a stir bar
Procedure:
-
To a dry reaction tube containing a magnetic stir bar, add the this compound derivative (1.0 mmol), potassium aryltrifluoroborate (1.01 mmol), PdCl2(dppf)·CH2Cl2 (0.02 mmol), and cesium carbonate (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF (10 mL) and deionized water (1 mL) via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 77 °C.
-
Stir the reaction mixture for 23 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(arylmethyl)benzaldehyde.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Arylboronic Acid[5]
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol)
-
JohnPhos (0.10 mmol)
-
Potassium Carbonate (K2CO3) (3.0 mmol)
-
Anhydrous DMF (5 mL)
-
Microwave reactor vials with stir bars
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the this compound derivative (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol), JohnPhos (0.10 mmol), and K2CO3 (3.0 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 140 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 3-(arylmethyl)benzaldehyde product.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Peptides with 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of peptides with bifunctional reagents such as 3-(Bromomethyl)benzaldehyde offers a versatile strategy for peptide modification, enabling the introduction of a reactive aldehyde handle and a stable aromatic tag. This modification can be leveraged for various applications, including the development of peptide-based therapeutics, diagnostics, and research tools. The presence of two reactive moieties, a bromomethyl group and a benzaldehyde, allows for controlled, site-selective modification of peptides at primary amine groups, namely the N-terminal α-amine and the ε-amine of lysine residues. The reaction pathway can be directed towards either reductive amination of the aldehyde or alkylation by the bromomethyl group by carefully controlling the reaction conditions, particularly the pH.
This document provides detailed protocols for the selective N-terminal modification and the non-selective alkylation of primary amines in peptides using this compound. It also includes guidelines for the purification and characterization of the resulting derivatized peptides.
Reaction Principle
The derivatization of peptides with this compound can proceed via two main pathways, the choice of which is dictated by the reaction pH.
-
Reductive Amination at the N-terminus (Slightly Acidic pH): At a pH of approximately 6.1, the N-terminal α-amine is significantly more nucleophilic than the ε-amine of lysine residues. This difference in reactivity allows for the selective formation of a Schiff base between the peptide's N-terminus and the aldehyde group of this compound. Subsequent reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), results in a stable secondary amine linkage, selectively modifying the N-terminus of the peptide.[1][2]
-
Alkylation of Primary Amines (Basic pH): Under basic conditions (pH > 8), primary amines, including the N-terminal α-amine and the ε-amine of lysine residues, are deprotonated and become highly nucleophilic. These nucleophilic amines can then react with the electrophilic bromomethyl group of the reagent via an SN2 reaction, leading to the formation of a stable alkyl-amine bond. This reaction is generally not selective and will modify all accessible primary amines.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the two primary derivatization strategies. Quantitative data such as precise yields are highly dependent on the peptide sequence and reaction scale and should be determined empirically.
| Parameter | Selective N-terminal Reductive Amination | Non-selective Alkylation |
| Target Site(s) | N-terminal α-amine | N-terminal α-amine and Lysine ε-amines |
| Reaction Type | Reductive Amination | Nucleophilic Alkylation |
| Key Reagent | This compound, NaBH₃CN | This compound |
| Optimal pH | ~6.1 | > 8.0 |
| Primary Product | N-terminally modified peptide | Multi-alkylated peptide |
| Selectivity | High for N-terminus (>99:1 α-amino/ε-amino)[1] | Low |
| Expected Mass Shift | +120.06 Da (C₈H₈O) | +119.05 Da (C₈H₇) per modification |
Experimental Protocols
Protocol 1: Selective N-terminal Derivatization via Reductive Amination
This protocol is designed to selectively modify the N-terminus of a peptide.
Materials:
-
Peptide of interest
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate buffer (0.1 M, pH 6.1)
-
Dimethyl sulfoxide (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the phosphate buffer (pH 6.1) to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a co-solvent like DMSO can be added.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare a fresh stock solution of NaBH₃CN in the phosphate buffer (e.g., 500 mM).
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution. Add this compound solution to achieve a 2-5 fold molar excess over the peptide.
-
Initiation of Reaction: Add NaBH₃CN solution to the reaction mixture to a final concentration of 5-10 fold molar excess over the peptide.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation. The reaction progress can be monitored by RP-HPLC and mass spectrometry.
-
Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris buffer) or by acidification with a small amount of trifluoroacetic acid (TFA).
-
Purification: Purify the N-terminally modified peptide from unreacted starting materials and byproducts using RP-HPLC.[3][4]
-
Characterization: Confirm the identity of the purified product by mass spectrometry. The expected mass increase corresponds to the addition of a C₈H₈O moiety (+120.06 Da).
Protocol 2: Non-selective Alkylation of Primary Amines
This protocol is designed to modify all accessible primary amines (N-terminus and lysine residues) on a peptide.
Materials:
-
Peptide of interest
-
This compound
-
Borate buffer (0.1 M, pH 8.5-9.0) or another suitable basic buffer
-
Dimethylformamide (DMF) or DMSO
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the basic buffer to a final concentration of 1-5 mg/mL. Use a minimal amount of DMF or DMSO if necessary to aid solubility.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 mM).
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution. Add the this compound solution to achieve a 5-10 fold molar excess per primary amine group on the peptide.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation. Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Quenching: Quench the reaction by adding a scavenger reagent containing a primary amine, such as glycine or Tris buffer.
-
Purification: Purify the alkylated peptide(s) using RP-HPLC.[3][4]
-
Characterization: Characterize the purified product(s) by mass spectrometry. The expected mass increase will be a multiple of +119.05 Da (C₈H₇), corresponding to the number of alkylated amine sites.
Mandatory Visualization
Caption: Reaction pathways for peptide derivatization.
Caption: General experimental workflow for peptide derivatization.
Characterization of Derivatized Peptides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary method for monitoring the reaction progress and for purifying the derivatized peptides. The introduction of the aromatic benzaldehyde moiety will increase the hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to the unmodified peptide. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used for elution.[3][4]
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity and purity of the derivatized peptide.
-
Mass Shift: For selective N-terminal modification via reductive amination, a mass increase of 120.06 Da (C₈H₈O) is expected. For alkylation, a mass increase of 119.05 Da (C₈H₇) per modified amine is expected.
-
Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the site of modification. For N-terminally modified peptides, the b-ions will show a mass shift corresponding to the modification, while the y-ions will remain unchanged initially. For peptides with modified lysine residues, both b- and y-ions containing the modified lysine will exhibit a mass shift. The fragmentation pattern of the benzaldehyde moiety itself may also be observed.[5][6]
Applications
The derivatization of peptides with this compound opens up several avenues for further functionalization and application:
-
Peptide-Drug Conjugates: The aldehyde group can be used as a handle for further conjugation with other molecules, such as drugs or imaging agents, through oxime or hydrazone ligation.
-
Surface Immobilization: The aldehyde can be used to immobilize peptides onto surfaces functionalized with hydrazide or aminooxy groups.
-
Probing Protein-Protein Interactions: The modified peptide can be used as a probe in biological assays.
-
Improving Pharmacokinetic Properties: The addition of the aromatic group may influence the peptide's stability and pharmacokinetic profile.
Conclusion
The derivatization of peptides with this compound is a powerful technique that can be controlled to achieve either selective N-terminal modification or broader alkylation of primary amines. The choice of reaction conditions, particularly pH, is critical in directing the outcome of the modification. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile reagent in their specific applications. Optimization of the reaction conditions for each unique peptide is recommended to achieve the desired modification with high efficiency.
References
- 1. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 3. peptide.com [peptide.com]
- 4. hplc.eu [hplc.eu]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
Application of 3-(Bromomethyl)benzaldehyde in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzaldehyde is a versatile bifunctional molecule that is gaining increasing attention in the field of materials science. Its unique structure, featuring both a reactive aldehyde group and a labile bromomethyl moiety, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of functional polymers, the modification of surfaces, and the construction of complex molecular architectures such as metal-organic frameworks (MOFs). The aldehyde functionality can participate in various reactions, including condensations and reductive aminations, while the bromomethyl group is an excellent substrate for nucleophilic substitution and polymerization reactions. This dual reactivity enables the tailored design of materials with specific chemical, physical, and biological properties for a diverse array of applications, including the development of novel drug delivery systems, advanced sensors, and new catalytic materials.
I. Synthesis of Functional Polymers
The bifunctionality of this compound makes it a suitable monomer for the synthesis of functional polymers. The bromomethyl group can act as a reactive site for polymerization, while the aldehyde group remains available for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain.
A. Application: Synthesis of Aldehyde-Functionalized Polystyrene Derivatives
Polymers bearing aldehyde groups are valuable precursors for the preparation of a variety of functional materials through post-polymerization modifications. For instance, they can be used to immobilize biomolecules, such as enzymes and antibodies, for applications in biocatalysis and diagnostics.
Experimental Protocol: Synthesis of Poly(3-vinyl-co-3-(bromomethyl)benzaldehyde)
This protocol is adapted from similar polymerization procedures involving styrene derivatives.
Materials:
-
This compound
-
Styrene
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 1.99 g, 10 mmol) and styrene (e.g., 1.04 g, 10 mmol) in anhydrous toluene (20 mL).
-
Add AIBN (e.g., 0.033 g, 0.2 mmol) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours with constant stirring.
-
Cool the reaction to room temperature and pour the viscous solution into a large excess of methanol (e.g., 200 mL) to precipitate the polymer.
-
Filter the white precipitate, wash it thoroughly with methanol, and dry it under vacuum at 40°C to a constant weight.
Characterization Data (Expected):
| Parameter | Value |
| Molecular Weight (Mn) | 15,000 - 25,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | 90 - 110 °C (by DSC) |
| Aldehyde Functionality | Confirmed by FTIR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (CHO proton ~10 ppm) |
Logical Workflow for Polymer Synthesis:
Caption: Workflow for the synthesis of an aldehyde-functionalized polystyrene derivative.
II. Surface Functionalization for Biosensor Applications
The reactive nature of this compound makes it an excellent candidate for the surface modification of various substrates, such as silica, gold, and polymer surfaces. The aldehyde group can be used to covalently immobilize biomolecules containing primary amine groups (e.g., proteins, peptides, DNA) via reductive amination, which is a crucial step in the fabrication of biosensors.
A. Application: Covalent Immobilization of Proteins on Silica Surfaces
Immobilizing proteins on solid supports is fundamental for the development of enzyme-based biosensors, immunoassays, and affinity chromatography. The use of this compound as a linker allows for a stable and oriented immobilization of proteins.
Experimental Protocol: Two-Step Functionalization of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles with 3-(aminopropyl)triethoxysilane (APTES) followed by reaction with this compound and subsequent protein immobilization.
Materials:
-
Silica nanoparticles (SiNPs)
-
3-(Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Bovine Serum Albumin (BSA) as a model protein
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Amine Functionalization of SiNPs:
-
Disperse SiNPs (1 g) in anhydrous toluene (50 mL).
-
Add APTES (1 mL) and reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the suspension to room temperature, and collect the amine-functionalized SiNPs (SiNP-NH₂) by centrifugation.
-
Wash the SiNP-NH₂ thoroughly with toluene and ethanol to remove unreacted APTES, and dry under vacuum.
-
-
Aldehyde Functionalization:
-
Disperse SiNP-NH₂ (0.5 g) in anhydrous DMF (25 mL).
-
Add this compound (0.5 g, 2.5 mmol) and TEA (0.5 mL) to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the aldehyde-functionalized SiNPs (SiNP-CHO) by centrifugation.
-
Wash the SiNP-CHO with DMF and ethanol to remove excess reagents, and dry under vacuum.
-
-
Protein Immobilization:
-
Disperse SiNP-CHO (100 mg) in PBS (10 mL).
-
Add BSA solution (10 mg/mL in PBS, 5 mL) to the SiNP-CHO suspension.
-
Gently agitate the mixture at room temperature for 2 hours.
-
Add NaBH₃CN (10 mg) and continue the reaction overnight at 4°C.
-
Centrifuge to collect the BSA-immobilized SiNPs (SiNP-BSA).
-
Wash the SiNP-BSA with PBS to remove unbound protein.
-
Surface Characterization Data (Expected):
| Surface Modification Step | Water Contact Angle (°) | Expected Elemental Composition (XPS) |
| Bare Silica | < 20° | Si, O |
| APTES-Functionalized | 40 - 60° | Si, O, C, N |
| Aldehyde-Functionalized | 60 - 80° | Si, O, C, N, Br (trace) |
| BSA-Immobilized | 30 - 50° | Si, O, C, N |
Experimental Workflow for Surface Functionalization:
Caption: Stepwise workflow for the functionalization of silica surfaces.
III. Building Block for Metal-Organic Frameworks (MOFs)
This compound can serve as a precursor for the synthesis of functionalized organic linkers used in the construction of Metal-Organic Frameworks (MOFs). The aldehyde group can be converted to other functional groups, such as carboxylates, which are commonly used to coordinate with metal ions to form the porous framework. The bromomethyl group can be retained for post-synthetic modification of the MOF, allowing for the introduction of specific functionalities within the pores.
A. Application: Synthesis of a Functionalized MOF for Catalysis
MOFs with tailored functionalities can act as highly efficient and selective heterogeneous catalysts. By incorporating specific active sites into the MOF structure, it is possible to design catalysts for a wide range of organic transformations.
Experimental Protocol: Synthesis of a Dicarboxylate Linker and MOF Assembly
This protocol outlines the conversion of this compound to a dicarboxylate linker and its subsequent use in MOF synthesis.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Linker Synthesis (3-Carboxy-5-(bromomethyl)benzoic acid):
-
Dissolve this compound (1.99 g, 10 mmol) in a mixture of water (50 mL) and pyridine (10 mL).
-
Slowly add a solution of KMnO₄ (3.16 g, 20 mmol) in water (50 mL) while maintaining the temperature below 40°C.
-
Stir the mixture at room temperature for 12 hours.
-
Filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to pH 2 to precipitate the dicarboxylic acid linker.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
MOF Synthesis (Zn-based MOF):
-
In a Teflon-lined autoclave, dissolve the synthesized linker (e.g., 0.275 g, 1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.297 g, 1 mmol) in DMF (20 mL).
-
Heat the autoclave at 120°C for 48 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum.
-
MOF Characterization Data (Expected):
| Parameter | Value |
| Surface Area (BET) | 500 - 1500 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
| Thermal Stability (TGA) | Stable up to 300 - 400 °C |
| Crystallinity | Confirmed by Powder X-ray Diffraction (PXRD) |
Logical Relationship for MOF Synthesis:
Caption: Pathway from starting material to a functional MOF catalyst.
Conclusion
This compound is a highly valuable and versatile building block in materials science. Its dual reactivity allows for its use in the synthesis of functional polymers, the modification of surfaces for applications such as biosensing, and the construction of advanced materials like metal-organic frameworks. The protocols and data presented here provide a foundation for researchers to explore and exploit the potential of this molecule in creating novel materials with tailored properties for a wide range of scientific and technological applications. The ability to precisely control the chemical functionality of materials using synthons like this compound is crucial for the advancement of materials science and its impact on fields ranging from medicine to electronics.
Application Notes and Protocols: Alkylation with 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzaldehyde is a versatile bifunctional reagent utilized in organic synthesis. It incorporates both a reactive aldehyde group and a benzylic bromide. The benzylic bromide serves as a potent electrophile for alkylating a wide range of nucleophiles, including amines, phenols, and thiols, through nucleophilic substitution. This reactivity allows for the introduction of a benzaldehyde moiety onto various molecular scaffolds, which can then be used for further transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. These application notes provide a detailed, step-by-step protocol for performing O-, N-, and S-alkylation using this compound.
Reaction Principle
The core reaction is a nucleophilic aliphatic substitution, typically proceeding via an SN2 mechanism. A nucleophile (Nu:), such as an amine, a phenoxide, or a thiolate, attacks the electrophilic methylene carbon of this compound. This attack displaces the bromide ion, which is a good leaving group, resulting in the formation of a new carbon-nucleophile bond. For weakly acidic nucleophiles like phenols and thiols, a base is required to generate the more potent nucleophilic conjugate base (phenoxide or thiolate). For amine alkylation, a base is often used to neutralize the hydrogen bromide byproduct, preventing the formation of an ammonium salt which would halt the reaction.
Experimental Protocols
I. General Protocol for Alkylation
This general procedure can be adapted for O-, N-, and S-alkylation with minor modifications as detailed in the specific sections below.
Materials and Reagents:
-
Nucleophile (e.g., a substituted phenol, amine, or thiol)
-
This compound
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Acetone)
-
Deionized water
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Argon or Nitrogen gas for inert atmosphere (recommended)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., balloon or Schlenk line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq) and the appropriate anhydrous solvent (e.g., ACN or DMF, approx. 0.1-0.5 M concentration).
-
Base Addition: Add the selected base (see specific protocols for quantity). If using a solid base like K₂CO₃, add it directly. If using a highly reactive base like NaH, exercise extreme caution. Stir the mixture for 15-30 minutes at room temperature to allow for deprotonation if applicable.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring reaction mixture.
-
Reaction: Stir the reaction at the specified temperature (see Table 1). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (like DMF or ACN), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
If the reaction was performed in a water-immiscible solvent, quench carefully with water directly in the flask.
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkylated product.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Specific Protocol Modifications
-
A. O-Alkylation of Phenols:
-
Base: Use a moderate base like potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). For less reactive phenols, a stronger base like sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) can be used with caution in a solvent like DMF or THF.
-
Temperature: Typically 25 °C to 80 °C. The reaction may need to be heated to ensure completion.
-
-
B. N-Alkylation of Primary and Secondary Amines:
-
Alkylation of amines can lead to over-alkylation.[1][2] To favor mono-alkylation, use an excess of the amine (2-3 eq) or use 1.0 eq of the amine with a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) or K₂CO₃ (2.0 eq) to act as an acid scavenger.
-
Temperature: Usually proceeds readily at room temperature (25 °C).
-
-
C. S-Alkylation of Thiols:
-
Thiols are excellent nucleophiles and are easily alkylated.[3]
-
Base: A mild base such as K₂CO₃ (1.5 eq) or Et₃N (1.5 eq) is generally sufficient.
-
Solvent: Polar aprotic solvents like acetone or acetonitrile are suitable.
-
Temperature: The reaction is often rapid at 0 °C to room temperature (25 °C).
-
Safety Precautions
-
This compound is a lachrymator and a potential alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases like sodium hydride are highly flammable and react violently with water. Handle under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
Data Presentation
The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with this compound. Yields are representative and may vary based on the specific substrate and reaction scale.
| Nucleophile Type | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | 4-Methoxyphenol | K₂CO₃ (1.5) | DMF | 60 | 4 - 6 | 85 - 95 |
| Amine (Primary) | Benzylamine | Et₃N (1.5) | ACN | 25 | 2 - 4 | 70 - 85 |
| Amine (Secondary) | Piperidine | K₂CO₃ (2.0) | ACN | 25 | 1 - 3 | 90 - 98 |
| Thiol | Thiophenol | K₂CO₃ (1.5) | Acetone | 25 | 0.5 - 1 | >95 |
Mandatory Visualization
The following diagrams illustrate the generalized reaction pathway and the experimental workflow for the alkylation protocol.
Caption: Generalized reaction scheme for the alkylation of nucleophiles.
Caption: Step-by-step experimental workflow for alkylation.
References
Application Notes and Protocols for the Selective Reduction of 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selective reduction of the aldehyde functionality in 3-(bromomethyl)benzaldehyde to the corresponding primary alcohol, (3-(bromomethyl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary challenge in this reaction is the chemoselective reduction of the aldehyde in the presence of a labile benzylic bromide, which is susceptible to reduction. This note focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, and outlines protocols to maximize the yield of the desired product while minimizing side reactions.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. In the context of multi-functional molecules such as this compound, achieving high chemoselectivity is paramount to avoid the formation of unwanted byproducts and simplify purification processes. The benzylic bromide moiety is a good leaving group and can be susceptible to reduction by hydride reagents, leading to the formation of 3-methylbenzaldehyde or 3-methylbenzyl alcohol. Sodium borohydride is a cost-effective and easy-to-handle reagent that generally exhibits excellent selectivity for the reduction of aldehydes and ketones.[1] However, reaction conditions must be carefully controlled to prevent the undesired reduction of the benzylic halide.
Reaction Scheme
Figure 1: Selective reduction of this compound to (3-(bromomethyl)phenyl)methanol.
Data Presentation
The following table summarizes the results of various methods for the selective reduction of aldehydes, which can be adapted for this compound. While specific data for this exact substrate is limited in publicly available literature, the data presented for analogous reductions of benzaldehyde derivatives provide a strong basis for protocol development.
| Reducing System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | Benzaldehyde | Ethanol | RT | 0.5 | 94 | [2] |
| NaBH₄ / wet SiO₂ | Benzaldehyde | Solvent-free | RT | < 0.05 | 97 | [2] |
| NaBH₄ / Na₂C₂O₄ | Benzaldehyde | Water | RT | 1.5 | 100 | [3] |
| NaBH₄ / NaNO₃ | Benzaldehyde | Water | RT | 0.5 | 100 | [4] |
Note: The yields reported are for the reduction of benzaldehyde and serve as a benchmark. Actual yields for this compound may vary and need to be determined empirically. The primary side product to monitor for is the hydrodebromination product, 3-methylbenzyl alcohol.
Experimental Protocols
Protocol 1: Standard Sodium Borohydride Reduction in Ethanol
This protocol is a general method for the reduction of aromatic aldehydes.[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly quench the reaction by adding 1 M HCl dropwise until the pH is ~6-7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Selective Reduction using Sodium Borohydride with an Additive
This modified protocol aims to enhance the selectivity of the reduction by using an additive.[3][4]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Sodium oxalate (Na₂C₂O₄) or Sodium Nitrate (NaNO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like THF if necessary, otherwise, add it directly to the aqueous solution.
-
Prepare a solution of sodium oxalate (3.0 eq) or sodium nitrate (3.0 eq) in deionized water (3 mL per mmol of aldehyde).
-
Add the aldehyde to the aqueous solution and stir vigorously.
-
Add sodium borohydride (1.25-1.5 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1.5-3 hours, monitoring by TLC.
-
Upon completion, add deionized water (5 mL) to the reaction mixture.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product.
Potential Side Reactions and Mitigation
The primary potential side reaction is the reduction of the benzylic bromide to a methyl group (hydrodebromination). To minimize this:
-
Low Temperature: Performing the reaction at 0 °C or below slows down the rate of hydrodebromination more significantly than the aldehyde reduction.
-
Controlled Stoichiometry: Using a minimal excess of NaBH₄ can help to avoid the reduction of the less reactive benzylic bromide.
-
Reaction Time: Monitoring the reaction closely by TLC and quenching it as soon as the starting material is consumed can prevent over-reduction.
Visualizations
Signaling Pathway of Aldehyde Reduction by NaBH₄
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scielo.br [scielo.br]
- 3. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 4. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 5. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the radical bromination of 3-methylbenzaldehyde. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane. The reaction is usually initiated by heat or light.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions include:
-
Dibromination: Formation of 3-(dibromomethyl)benzaldehyde.
-
Ring Bromination: Electrophilic aromatic substitution leading to bromination on the benzene ring.
-
Oxidation: Oxidation of the aldehyde functional group to a carboxylic acid, resulting in 3-formylbenzoic acid.
-
Hydrolysis: Reaction of the benzylic bromide product with any residual water to form 3-(hydroxymethyl)benzaldehyde.
Troubleshooting Guides
Problem 1: Low yield of this compound and formation of a significant amount of 3-(dibromomethyl)benzaldehyde.
-
Question: My reaction is producing a substantial amount of the dibrominated side product. How can I improve the selectivity for the desired monobrominated product?
-
Answer: Over-bromination is a common issue. To favor the formation of this compound, consider the following adjustments:
-
Stoichiometry: Use a strict 1:1 molar ratio of 3-methylbenzaldehyde to NBS. An excess of NBS will significantly increase the likelihood of dibromination.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Slow Addition: If practical for your setup, consider the slow addition of NBS to the reaction mixture to maintain a low concentration of the brominating agent throughout the reaction.
-
Problem 2: Presence of aromatic ring-brominated impurities in the product mixture.
-
Question: I am observing impurities that correspond to bromination on the benzene ring. How can I prevent this?
-
Answer: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired radical pathway. While NBS is used to minimize this, certain conditions can promote it.
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride or cyclohexane. Polar solvents can facilitate electrophilic reactions.
-
Avoid Lewis Acids: Ensure your reaction setup is free from any Lewis acid contaminants, as they strongly catalyze electrophilic aromatic substitution.
-
Radical Initiator: Use a reliable radical initiator (e.g., AIBN or benzoyl peroxide) and appropriate initiation conditions (heat or light) to ensure the radical pathway is dominant.
-
Problem 3: Formation of 3-formylbenzoic acid.
-
Question: My final product is contaminated with a significant amount of 3-formylbenzoic acid. What is the cause and how can I avoid it?
-
Answer: The aldehyde group is susceptible to oxidation. This can occur during the reaction or workup.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction is run at elevated temperatures for an extended period.
-
Workup Conditions: During the workup, avoid prolonged exposure to oxidizing conditions. If an oxidative workup is not intended, ensure that any reagents used are free of oxidizing impurities. The product, this compound, can also be oxidized to the corresponding benzoic acid.[1]
-
Purification: 3-Formylbenzoic acid can be removed from the desired product by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution), as the carboxylic acid will be deprotonated to form a water-soluble salt.
-
Problem 4: The product is hydrolyzing to 3-(hydroxymethyl)benzaldehyde.
-
Question: I am finding 3-(hydroxymethyl)benzaldehyde in my product mixture. How can I prevent this hydrolysis?
-
Answer: Benzylic bromides are susceptible to hydrolysis, which can occur during the reaction or workup if water is present.
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. The reaction should be protected from atmospheric moisture.
-
Workup: When performing an aqueous workup, minimize the contact time and use cold water or brine. Promptly extract the product into an organic solvent. Benzyl halides can undergo hydrolysis through both SN1 and SN2 mechanisms, and the presence of water as a protic solvent can facilitate this.
-
Summary of Side Reactions and Mitigation Strategies
| Side Reaction Product | Chemical Structure | Conditions Favoring Formation | Recommended Mitigation Strategies |
| 3-(Dibromomethyl)benzaldehyde | C₇H₅Br₂CHO | Excess NBS, prolonged reaction time. | Use 1:1 stoichiometry of NBS to substrate, monitor reaction closely, and stop when starting material is consumed. |
| Ring Bromination Products | Br-C₇H₅(CH₃)CHO | Polar solvents, presence of Lewis acid catalysts. | Use non-polar solvents (e.g., CCl₄), ensure glassware is free of Lewis acid contaminants. |
| 3-Formylbenzoic Acid | C₈H₆O₃ | Presence of oxygen, harsh reaction or workup conditions. | Run the reaction under an inert atmosphere, use mild workup conditions, and purify via acid-base extraction. |
| 3-(Hydroxymethyl)benzaldehyde | C H₈O₂ | Presence of water in reagents, solvents, or during workup. | Use anhydrous reagents and solvents, protect from atmospheric moisture, and minimize contact with aqueous solutions during workup. |
Experimental Protocols
Protocol: Synthesis of this compound via Radical Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzaldehyde (1.0 eq) and a suitable non-polar solvent (e.g., carbon tetrachloride, ~0.2-0.5 M).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (or irradiate with a suitable lamp) and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[2]
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for product analysis.
References
minimizing byproduct formation in reactions with 3-(Bromomethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(bromomethyl)benzaldehyde. The information is designed to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary reactive sites: the electrophilic carbon of the bromomethyl group (-CH₂Br) and the electrophilic carbon of the aldehyde group (-CHO). The bromomethyl group is susceptible to nucleophilic substitution, while the aldehyde group readily undergoes nucleophilic addition.
Q2: What are the typical byproducts observed in reactions involving this compound?
A2: Common byproducts depend on the reaction type. In nucleophilic substitution at the bromomethyl group, elimination can be a side reaction. Reactions at the aldehyde group, such as Grignard reactions, can lead to byproducts like biphenyl.[1] Oxidation of the aldehyde can result in the corresponding carboxylic acid, while reduction can yield the alcohol. Self-reaction or polymerization can also occur under certain conditions, especially with reagents that can react with both functional groups.
Q3: How can I minimize the hydrolysis of the bromomethyl group?
A3: The bromomethyl group is sensitive to hydrolysis, which forms 3-(hydroxymethyl)benzaldehyde. To minimize this, ensure all solvents and reagents are anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
Troubleshooting Guides
Williamson Ether Synthesis
The Williamson ether synthesis is a common reaction to form an ether from an alcohol and an alkyl halide. With this compound, this involves the reaction of an alkoxide with the bromomethyl group.
Issue: Low yield of the desired ether and formation of elimination byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strongly basic/sterically hindered alkoxide | Use a less sterically hindered alkoxide. Since this compound is a primary halide, the Sₙ2 reaction is generally favored. | Increased yield of the ether product and reduced formation of the elimination byproduct (3-vinylbenzaldehyde). |
| High reaction temperature | Lower the reaction temperature. Sₙ2 reactions are generally favored at lower temperatures compared to E2 reactions. | Improved selectivity for the substitution product over the elimination product. |
| Protic solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents favor Sₙ2 reactions. | Enhanced rate of ether formation and minimized elimination. |
| Incomplete deprotonation of the alcohol | Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide. | Higher conversion to the desired ether. |
Quantitative Data (for analogous reactions):
The following table shows the effect of the alkyl halide structure on the product distribution in a Williamson ether synthesis. As this compound is a primary halide, it is expected to favor the Sₙ2 pathway.
| Alkyl Halide Type | Reaction Pathway | Typical Product Distribution (Ether:Alkene) |
| Primary | Sₙ2 favored | >90 : <10 |
| Secondary | Sₙ2 and E2 compete | 50-70 : 30-50 |
| Tertiary | E2 favored | <5 : >95 |
Note: This data is for general Williamson ether syntheses and serves as a guideline.
Experimental Protocol: Synthesis of 3-((Phenoxymethyl)phenyl)methanol
-
In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Williamson Ether Synthesis.
Wittig Reaction
The Wittig reaction converts the aldehyde group of this compound into an alkene.
Issue: Low yield of the desired alkene and difficulty in removing the triphenylphosphine oxide byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient ylide formation | Ensure the use of a strong, appropriate base (e.g., n-BuLi, NaH, or KHMDS) and anhydrous conditions for the deprotonation of the phosphonium salt. | Improved conversion of the aldehyde to the alkene. |
| Sterically hindered ylide or aldehyde | This is less of an issue with this compound, but for more hindered systems, a longer reaction time or a more reactive ylide may be necessary. | Increased product yield. |
| Difficult removal of triphenylphosphine oxide | Triphenylphosphine oxide is a common byproduct and can be challenging to remove.[2] Purification methods include column chromatography, crystallization, or washing with a solvent in which the oxide is sparingly soluble (e.g., cold diethyl ether or pentane). | Isolation of the pure alkene product. |
Quantitative Data (for a one-pot aqueous Wittig reaction with benzaldehyde):
| Alkyl Halide | % Yield (E:Z Ratio) |
| Methyl bromoacetate | 46.5 (95.5:4.5)[3] |
| Bromoacetonitrile | 56.9 (58.8:41.2)[3] |
Note: This data is for a related reaction and illustrates typical yields and stereoselectivity.[3]
Experimental Protocol: Synthesis of 3-(Bromomethyl)stilbene
-
Suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Caption: Wittig Reaction Mechanism Pathway.
Grignard Reaction
A Grignard reagent can be added to the aldehyde group of this compound to form a secondary alcohol.
Issue: Formation of a biphenyl byproduct and reaction with the bromomethyl group.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction of Grignard reagent with the bromomethyl group | This is a significant challenge due to the reactivity of the bromomethyl group. A possible strategy is to use a protective group for the aldehyde, perform the Grignard reaction on the bromo-precursor, and then deprotect. Alternatively, inverse addition (adding the Grignard reagent to the aldehyde) at low temperatures might favor reaction at the more electrophilic aldehyde. | Minimized side reactions at the bromomethyl group. |
| Formation of biphenyl byproduct | Biphenyl formation is common in the preparation of phenylmagnesium bromide.[1] To minimize this, use high-quality magnesium turnings, a suitable initiator (e.g., iodine), and control the rate of addition of the aryl bromide. | Reduced levels of the biphenyl impurity in the final product. |
| Presence of water | Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. The reaction should be performed under a strict inert atmosphere. | Successful formation of the Grignard reagent and the desired alcohol product. |
Experimental Protocol: Reaction of Phenylmagnesium Bromide with this compound
Note: This reaction is challenging due to the two electrophilic sites. The following is a general procedure that may require significant optimization.
-
Prepare phenylmagnesium bromide in a separate flask by adding bromobenzene dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate oven-dried flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Slowly add the prepared Grignard reagent (1.0-1.1 eq) to the aldehyde solution via cannula.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Grignard Reaction Troubleshooting Logic.
References
Technical Support Center: Synthesis of 3-(Bromomethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on reactions to synthesize 3-(Bromomethyl)benzaldehyde. The information aims to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Bromination | - Initiator Activity: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. Initiators can degrade over time. - Light Source: For photo-initiated reactions, ensure the lamp is of the correct wavelength and intensity and is positioned close to the reaction vessel. - NBS Quality: Use freshly recrystallized N-Bromosuccinimide (NBS) as impurities can inhibit the reaction. |
| Side Reactions | - Over-bromination: The formation of 3-(dibromomethyl)benzaldehyde is a common side reaction.[1] Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Adding the NBS portion-wise can also help maintain a low concentration of bromine radicals. - Aromatic Bromination: While less common for benzylic bromination, ensure the reaction conditions are not favoring electrophilic aromatic substitution. This can be influenced by the solvent and any acidic impurities. |
| Degradation of Product | - Hydrolysis: The bromomethyl group can be susceptible to hydrolysis, especially during aqueous workup. Keep the workup steps cold and minimize contact time with water. - Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Avoid prolonged exposure to air and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inefficient Nitrile Reduction (if applicable) | - DIBAL-H Activity: Diisobutylaluminium hydride (DIBAL-H) is extremely sensitive to moisture and air. Use a fresh bottle or a recently titrated solution. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. - Temperature Control: The reduction of a nitrile to an aldehyde with DIBAL-H is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent over-reduction to the alcohol.[2] Ensure the internal reaction temperature is carefully monitored and controlled. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification Method | Mitigation Strategy |
| 3-Methylbenzaldehyde (Starting Material) | NMR, GC-MS | - Increase reaction time or temperature (monitor for side reactions). - Ensure the NBS and initiator are fully consumed. - Purify via column chromatography or recrystallization. |
| 3-(Dibromomethyl)benzaldehyde | NMR, GC-MS | - Use a precise stoichiometry of NBS (1.0 equivalent). - Employ slow, portion-wise addition of NBS. - Optimize reaction time to favor mono-bromination. |
| 3-Methylbenzoic Acid | NMR, IR | - Perform the reaction under an inert atmosphere to prevent oxidation. - Use fresh, high-purity solvents and reagents. - During workup, a mild basic wash (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. |
| Succinimide | NMR | - This is a byproduct of reactions using NBS. It can be removed by washing the organic layer with water during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
A1: A highly effective and often high-yielding method involves a two-step process starting from 3-methylbenzonitrile. The first step is the radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. The resulting 3-(bromomethyl)benzonitrile is then reduced to the desired aldehyde using Diisobutylaluminium hydride (DIBAL-H). This reduction is known to be very efficient, with some procedures reporting quantitative yields.[2]
Q2: My reaction with 3-methylbenzaldehyde and NBS is not working well. What are the critical parameters?
A2: For the direct bromination of 3-methylbenzaldehyde using NBS (a Wohl-Ziegler reaction), several factors are critical:
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used.
-
Initiator: A radical initiator such as AIBN or benzoyl peroxide is required, or the reaction can be initiated with light.
-
Purity of Reagents: Use freshly recrystallized NBS.
-
Inert Atmosphere: The aldehyde is prone to oxidation, so conducting the reaction under an inert atmosphere (N₂ or Ar) can improve the yield of the desired product.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3] You can spot the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What is the best way to purify the crude this compound?
A4: Purification can often be achieved through recrystallization.[2] A common procedure involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly to form crystals. Hexanes or a mixture of ethyl acetate and hexanes can be suitable solvent systems. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a more rigorous purification method.
Q5: this compound is a lachrymator. What are the proper handling precautions?
A5: Yes, this compound is a lachrymator, meaning it is an irritant that can cause tearing. It is essential to handle this compound in a well-ventilated fume hood at all times. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.
Experimental Protocols
Method 1: Synthesis from 3-Methylbenzonitrile (High-Yield Route)
This method is a two-step process involving bromination followed by reduction.
Step 1: Synthesis of 3-(Bromomethyl)benzonitrile
-
Dissolve 3-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 3-(bromomethyl)benzonitrile, which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve the crude 3-(bromomethyl)benzonitrile (1 equivalent) in an anhydrous solvent like toluene or dichloromethane and cool to 0 °C under an inert atmosphere.[2]
-
Slowly add a solution of DIBAL-H (1.2-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.[2]
-
Stir the reaction at this temperature for 2-3 hours, monitoring by TLC.[2]
-
Quench the reaction by the slow addition of an acidic solution (e.g., 10% HCl) at 0 °C.[2]
-
Allow the mixture to warm to room temperature and stir for an additional hour.[2]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from hexanes to yield this compound as a white crystalline solid.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes and Reported Yields
| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |
| 3-Methylbenzonitrile | 1. NBS, AIBN 2. DIBAL-H, Toluene | 1. Reflux 2. 0 °C to RT | Quantitative | [2] |
| 3-Methylbenzyl alcohol | PBr₃ | Not specified | 72% | [2] |
| 3-Methylbenzyl alcohol | NBS | Not specified | 47% | [2] |
Visualizations
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of 3-(Bromomethyl)benzaldehyde Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3-(Bromomethyl)benzaldehyde reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound?
A1: Common impurities depend on the synthetic route. If starting from 3-methylbenzaldehyde, you might find unreacted starting material, 3-(dibromomethyl)benzaldehyde, and benzoic acid derivatives formed by over-oxidation or hydrolysis. If the synthesis involves the reduction of a nitrile, unreacted nitrile and the corresponding alcohol may be present.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for the column chromatography of this compound?
A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[2] A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4] For example, a mixture of hexane and ethyl acetate in a 9:1 or 4:1 ratio is often effective.
Q3: What is the recommended stationary phase for this purification?
A3: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound.[5] For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or alumina can be considered.[2]
Q4: Is this compound stable on silica gel?
A4: this compound can be sensitive to the acidic nature of silica gel, which may cause decomposition, especially during long exposure.[2][6] It is advisable to run the column relatively quickly and to check for decomposition by performing a 2D TLC or by letting a spot of the compound sit on a TLC plate for an extended period before eluting.[2] If decomposition is observed, consider using deactivated silica gel.
Q5: What are the recommended storage conditions for purified this compound?
A5: The purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7] Refrigeration at 2-8°C is recommended to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 15% or 20%. |
| The compound may have decomposed on the column.[2] | Test the stability of your compound on silica gel using TLC.[2] If it is unstable, use a less acidic stationary phase like deactivated silica gel or alumina. | |
| The compound is eluting too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%. |
| The separation between the product and impurities is poor. | The chosen solvent system has poor selectivity. | Try a different combination of solvents. For example, replace ethyl acetate with dichloromethane or ether.[8] |
| The column was overloaded with the crude product.[9] | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The collected fractions are pure but the overall yield is low. | The compound may be partially decomposing on the column.[2] | As mentioned earlier, check for stability and consider using a deactivated stationary phase. Run the column more quickly if possible. |
| Some of the product may still be on the column. | Flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any remaining compounds.[10] | |
| The product appears as streaks or elongated spots on TLC. | The sample was overloaded on the TLC plate.[8] | Use a more dilute solution for spotting. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine), typically 0.1-1%, to the eluting solvent to improve the spot shape.[8] | |
| The compound is not fully dissolving in the mobile phase.[2] | Try a different solvent system in which your compound is more soluble. |
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for this compound | Notes |
| 10% Ethyl Acetate in Hexane | 0.2 - 0.3 | A good starting point for many aromatic aldehydes. |
| 20% Ethyl Acetate in Hexane | 0.3 - 0.45 | Use if the compound is not moving sufficiently in 10% EtOAc/Hexane. |
| 15% Dichloromethane in Hexane | 0.25 - 0.35 | An alternative solvent system with different selectivity. |
| 30% Chloroform in Hexane | ~0.4 | Has been used for the purification of the similar 4-(bromomethyl)benzaldehyde.[5] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of your crude product) to a sufficient amount of the chosen non-polar solvent (e.g., hexane).
-
Stir the mixture to create a uniform slurry, ensuring no clumps remain.
-
-
Packing the Column:
-
Secure a glass column of appropriate size vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[11]
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.[11] Carefully add this solution to the top of the column using a pipette.[11]
-
Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[11] Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution process at a steady rate.
-
Collect the eluate in fractions (e.g., in test tubes).
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in column chromatography.
Caption: The relationship between compound polarity and elution order.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. ymerdigital.com [ymerdigital.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. halocolumns.com [halocolumns.com]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 3-(Bromomethyl)benzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions and workup procedures involving 3-(bromomethyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and how does this affect its reactivity?
A1: this compound possesses two primary reactive sites: the electrophilic carbon of the bromomethyl group (-CH₂Br) and the electrophilic carbon of the aldehyde group (-CHO).
-
The bromomethyl group is susceptible to nucleophilic substitution (SN2) reactions, similar to a typical benzyl bromide.
-
The aldehyde group is reactive towards nucleophiles, oxidation, reduction, and can participate in reactions like Wittig olefination and condensations.
This dual reactivity requires careful consideration of reaction conditions to achieve chemoselectivity, i.e., to ensure the reaction occurs at the desired functional group without affecting the other.
Q2: My Wittig reaction with this compound is giving a low yield and a complex mixture of products. What could be the cause?
A2: Low yields and product mixtures in Wittig reactions with this substrate can arise from several factors:
-
Side reactions at the bromomethyl group: The phosphorus ylide used in the Wittig reaction is a strong nucleophile and can potentially react with the bromomethyl group of another molecule of the starting material, leading to oligomerization.
-
Instability of the aldehyde: Under the basic conditions often used to generate the ylide, the aldehyde group might undergo side reactions like the Cannizzaro reaction (a disproportionation of two aldehyde molecules to a carboxylic acid and an alcohol) if it cannot form an enolate.[1][2]
-
Difficult purification: The product, which still contains a polar aldehyde group, can be challenging to separate from the triphenylphosphine oxide byproduct, especially if the product has similar polarity.
To troubleshoot, consider using milder bases for ylide generation, carefully controlling the stoichiometry, and employing specific workup procedures for triphenylphosphine oxide removal (see Troubleshooting Guide below).
Q3: I am attempting a Williamson ether synthesis with this compound and a phenol, but the reaction is not working well. What are common issues?
A3: The Williamson ether synthesis involves an alkoxide or phenoxide, which is a strong base.[3] This can lead to several complications with this compound:
-
Reaction with the aldehyde: The basic conditions can promote side reactions of the aldehyde group, such as aldol-type condensations or the Cannizzaro reaction.[1][4]
-
Poor solubility: The starting materials and reagents may have different solubility profiles, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Competing elimination: Although less likely with a primary benzylic bromide, elimination reactions can sometimes compete with the desired substitution.
Using a weaker base if possible, choosing an appropriate solvent to ensure homogeneity, and carefully controlling the temperature can help mitigate these issues. A phase-transfer catalyst may also be beneficial.[5]
Q4: How can I purify my aldehyde-containing product from the reaction mixture?
A4: Purification of polar aldehydes can be challenging. Here are two common methods:
-
Column Chromatography: Silica gel chromatography can be effective, but aldehydes can sometimes be sensitive to the acidic nature of silica, leading to decomposition.[6] It is often beneficial to use a less polar solvent system to elute the product quickly. If decomposition is observed, consider using a different stationary phase like alumina or neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
-
Bisulfite Wash: A highly effective method for separating aldehydes from a reaction mixture is to perform a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[7][8] The bisulfite adds to the aldehyde to form a water-soluble adduct, which can be extracted into the aqueous phase. The aldehyde can then be regenerated by treating the aqueous layer with a base (like NaOH) and extracting it back into an organic solvent.[6][7] This is particularly useful for removing unreacted aldehyde or for purifying the aldehyde-containing product.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Substitution at the Bromomethyl Group
| Potential Cause | Troubleshooting Steps |
| Side reaction at the aldehyde group | If the nucleophile is also basic, it can react with the aldehyde. Consider protecting the aldehyde group as an acetal before the substitution reaction. Acetals are stable to basic conditions and can be removed with aqueous acid during workup. |
| Poor reactivity of the nucleophile | Ensure the nucleophile is sufficiently activated (e.g., deprotonated if it is an alcohol or amine). Consider using a more polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction. |
| Self-condensation of starting material | The nucleophile can react with the bromomethyl group of one molecule, and the resulting product could potentially react further. Use dilute conditions to minimize intermolecular side reactions. Add the this compound slowly to a solution of the nucleophile. |
| Product lost during workup | The product, 3-(substituted-methyl)benzaldehyde, is likely to be more polar than typical alkyl halides. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane) and perform multiple extractions. Avoid overly acidic or basic washes if your product is sensitive. |
Problem 2: Difficulty Removing Triphenylphosphine Oxide (TPPO) from Wittig Products
| Potential Cause | Troubleshooting Steps |
| Product and TPPO have similar polarity | The presence of the polar aldehyde group can make the Wittig product more soluble in polar solvents, similar to TPPO, making chromatographic separation difficult. |
| Standard non-polar washes are ineffective | Washing with non-polar solvents like hexanes or ether, which can sometimes precipitate TPPO from less polar products, may not work well for more polar products. |
| Procedure 1: Precipitation with Zinc Chloride | Add a solution of zinc chloride in a polar solvent (like ether or THF) to the crude reaction mixture. This will form a complex with TPPO, causing it to precipitate. The precipitate can then be removed by filtration. |
| Procedure 2: Filtration through a Silica Plug | Concentrate the reaction mixture, redissolve it in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate), and pass it through a short plug of silica gel. The more polar TPPO will be retained on the silica, while the desired product elutes. Elute with a slightly more polar solvent to recover the product.[9] |
| Procedure 3: Recrystallization | If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but the TPPO is not, or vice versa. |
Experimental Protocols & Data
Synthesis of 3-(phenoxymethyl)benzaldehyde via Williamson Ether Synthesis
This protocol describes the reaction of this compound with phenol.
-
Reaction: In a round-bottom flask, dissolve phenol (1.1 equivalents) in a suitable solvent such as acetone or DMF. Add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents). To this suspension, add this compound (1.0 equivalent) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
To remove unreacted phenol, wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH).
-
Wash again with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Reactant | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenol | K₂CO₃ | Acetone | 60 | 12 | ~85-95% |
| This compound | 4-Methoxyphenol | K₂CO₃ | DMF | 25 | 16 | ~90% |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol describes the synthesis of 3-(styryl)benzaldehyde.
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base like potassium tert-butoxide (1.1 equivalents) portion-wise. Stir the resulting ylide solution at 0 °C for 1 hour.
-
Reaction: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the stilbene derivative from triphenylphosphine oxide. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.[10]
| Aldehyde | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | KOtBu | THF | 0 to RT | 12 | 60-80% |
Note: The aldehyde group in the starting material is more electrophilic than the bromomethyl group, so the ylide will preferentially attack the aldehyde. Yields are approximate.[10]
Visualizations
Caption: General workup workflow for reactions involving this compound.
Caption: Logical workflow for troubleshooting Wittig reactions with this compound.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-(Bromomethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 3-(Bromomethyl)benzaldehyde using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from the synthetic route or degradation. Potential impurities include:
-
Starting materials: Such as 3-methylbenzaldehyde (m-tolualdehyde) or α-bromo-m-tolunitrile, depending on the synthesis method.
-
Hydrolysis product: 3-(Hydroxymethyl)benzaldehyde, formed by the reaction of the bromomethyl group with moisture.
-
Oxidation product: 3-(Bromomethyl)benzoic acid, resulting from the oxidation of the aldehyde group.
-
Over-reduction product: (3-(Bromomethyl)phenyl)methanol, if a reduction step is involved in the synthesis.
Q2: What is a typical TLC solvent system for analyzing this compound?
A2: A common and effective solvent system is a mixture of hexane and ethyl acetate. A starting ratio of 4:1 (hexane:ethyl acetate) is often a good choice. The polarity of the solvent system can be adjusted to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and many of its impurities are UV-active due to the aromatic ring, so they can be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent background.[1][2] Staining with potassium permanganate (KMnO₄) can also be used, as aldehydes and alcohols are readily oxidized, resulting in yellow to brown spots on a purple background.[3][4] For acidic impurities like 3-(bromomethyl)benzoic acid, bromocresol green can be a specific stain, showing up as yellow spots on a blue background.[1][4]
Q4: My spots are streaking. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample overload: The sample solution is too concentrated. Try diluting your sample.[3][5][6]
-
Acidic or basic impurities: The presence of acidic or basic compounds can interact strongly with the silica gel. Adding a small amount of acetic acid or triethylamine to the developing solvent can help to produce sharper spots.[5]
-
Inappropriate solvent polarity: The solvent system may not be optimal for your compound.[3]
-
Compound instability: The compound may be decomposing on the silica gel plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3][5] |
| The compound is not UV-active. | Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[3][5] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the origin line on the TLC plate.[3][5] | |
| The spots are streaked or elongated. | The sample is too concentrated (overloaded). | Dilute the sample solution and re-spot the plate.[3][5][6] |
| The compound is acidic or basic. | Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[5] | |
| The compound is decomposing on the silica plate. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel plate. | |
| The spots are too close to the baseline (low Rf). | The eluent is not polar enough. | Increase the proportion of the more polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| The spots are too close to the solvent front (high Rf). | The eluent is too polar. | Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| The Rf values are not reproducible. | The TLC chamber was not saturated with solvent vapor. | Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor. |
| The composition of the eluent was not consistent. | Always use freshly prepared eluent for each run.[3] | |
| The temperature varied between experiments. | Perform TLC analysis at a consistent room temperature. | |
| Unexpected spots appear on the plate. | Contamination of the TLC plate. | Avoid touching the face of the TLC plate with your fingers.[3] |
| Contamination of the sample or solvent. | Use clean glassware and high-purity solvents. | |
| Use of a pen instead of a pencil to mark the baseline. | Ink from a pen can dissolve in the eluent and travel up the plate. Always use a pencil for marking.[3] |
Quantitative Data
The following table provides estimated Rf values for this compound and its potential impurities in a hexane/ethyl acetate (4:1) solvent system on a standard silica gel TLC plate. These values are based on the general principles of chromatography where polarity is the dominant factor.
| Compound | Structure | Polarity | Estimated Rf Value |
| 3-Methylbenzaldehyde | C₈H₈O | Least Polar | ~0.6 |
| This compound | C₈H₇BrO | Moderate | ~0.5 |
| 3-(Hydroxymethyl)benzaldehyde | C₈H₈O₂ | More Polar | ~0.3 |
| 3-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | Most Polar | ~0.1 (may streak) |
Note: Rf values can vary depending on the specific experimental conditions such as the exact solvent composition, temperature, and the type of TLC plate used.
Experimental Protocols
Protocol for TLC Analysis of this compound
1. Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Sample of this compound
-
Developing chamber with a lid
-
Eluent: Hexane/Ethyl Acetate (4:1, v/v)
-
Capillary spotters
-
Pencil and ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
2. Sample Preparation:
-
Dissolve a small amount (1-2 mg) of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).
3. TLC Plate Preparation:
-
Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin line.
-
Mark the points on the origin line where you will spot your sample(s).
4. Spotting the Plate:
-
Dip a capillary spotter into the sample solution.
-
Briefly and gently touch the tip of the capillary spotter to the marked point on the origin line. Aim for a small, concentrated spot (1-2 mm in diameter).
-
Allow the solvent to completely evaporate before developing the plate.
5. Developing the Plate:
-
Pour the eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the lid and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Close the lid and allow the solvent to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
6. Visualization:
-
Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If further visualization is needed, dip the plate into a staining solution (e.g., potassium permanganate) and then gently heat it with a heat gun until spots appear.
7. Rf Value Calculation:
-
Measure the distance from the origin to the center of each spot.
-
Measure the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Diagrams
Caption: Troubleshooting workflow for TLC analysis.
Caption: Logical relationship between impurity polarity and TLC elution order.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
preventing decomposition of 3-(Bromomethyl)benzaldehyde during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-(Bromomethyl)benzaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can manifest in several ways, including:
-
Discoloration: The compound, which is typically a pale yellow solid, may turn yellow or brown.
-
Formation of precipitates: Unwanted solid byproducts may form in the reaction mixture.
-
Inconsistent reaction outcomes: You may observe lower yields of the desired product and the appearance of unexpected side products in your analytical data (e.g., TLC, NMR, GC-MS).
-
Increase in viscosity: In some cases, polymerization can lead to an increase in the viscosity of the reaction mixture.
Q2: What are the main causes of decomposition of this compound during reactions?
A2: The primary causes of decomposition are:
-
Hydrolysis: The benzylic bromide is susceptible to hydrolysis in the presence of water, which can be accelerated by heat and acidic or basic conditions.[1] This leads to the formation of 3-(Hydroxymethyl)benzaldehyde.
-
Polymerization: Like many aldehydes, this compound can undergo self-condensation or polymerization, especially in the presence of initiators like heat, light, or impurities.[2]
-
Side reactions at high temperatures: Elevated temperatures can promote various side reactions, including the formation of biphenyl-type impurities in certain reactions like Grignard reactions.[1]
-
Presence of impurities: Acidic or basic impurities in the reagents or solvents can catalyze decomposition pathways.[3]
Q3: How should this compound be properly stored to minimize degradation?
A3: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.[4]
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis from atmospheric moisture.[4]
-
Container: In a tightly sealed, light-resistant container.
-
Purity: Use high-purity grade material, as impurities can catalyze decomposition.[2]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of 3-(Hydroxymethyl)benzaldehyde
If you are observing a significant amount of 3-(Hydroxymethyl)benzaldehyde as a byproduct, it is likely due to hydrolysis of the starting material.
| Potential Cause | Recommended Solution |
| Presence of water in reagents or solvents. | Use anhydrous solvents and reagents. Consider drying solvents using appropriate methods (e.g., molecular sieves, distillation). |
| Hydrolysis during aqueous workup. | Minimize the contact time with water during the workup. Use brine to wash the organic layer and dry thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate. If possible, consider a non-aqueous workup. |
| High reaction temperature accelerating hydrolysis. | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
Issue 2: Formation of Polymeric Byproducts or Increased Viscosity
The appearance of viscous liquids, gels, or solid precipitates that are not the desired product may indicate polymerization.
| Potential Cause | Recommended Solution |
| High reaction temperature. | Lower the reaction temperature. Consider using a more efficient cooling system. |
| Presence of radical initiators (e.g., peroxides in solvents). | Use freshly purified, peroxide-free solvents. Avoid exposure of the reaction mixture to UV light by covering the flask with aluminum foil. |
| Acidic or basic impurities. | Ensure all reagents and glassware are free from acidic or basic residues. |
| Insufficient inhibition. | For reactions prone to polymerization, consider adding a small amount of a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone (100-200 ppm), if it is compatible with your reaction chemistry.[2] |
Issue 3: Complex Mixture of Unidentified Side Products
A complex mixture of byproducts can arise from a combination of factors, often exacerbated by harsh reaction conditions.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Screen a range of lower temperatures to find an optimal balance between reaction rate and selectivity. |
| Incompatible reagents. | This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Ensure your reaction conditions are compatible. |
| Dehalogenation in cross-coupling reactions. | If you are performing a cross-coupling reaction, consider using a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and bulky, electron-rich phosphine ligands to favor the desired coupling over dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general guideline for a nucleophilic substitution reaction with this compound, aiming to minimize decomposition.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the nucleophile (1.0-1.2 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the nucleophile solution to the solution of this compound dropwise over a period of 15-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or GC-MS.
-
If no reaction is observed, allow the mixture to slowly warm to room temperature and continue to monitor.
-
-
Workup:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (if applicable and compatible).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions of 3-(Bromomethyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 3-(Bromomethyl)benzaldehyde. The information is structured to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Low Yield
Q1: My cross-coupling reaction with this compound is resulting in a low or non-existent yield. What are the primary troubleshooting steps?
A1: A low yield in cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials, especially the coupling partner (e.g., boronic acid, alkyne), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly inhibit the reaction.[1] Solvents should be freshly distilled or from a reputable commercial source.
-
Catalyst Activity: The palladium catalyst and ligands are crucial for the reaction's success. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this process is inefficient, the catalytic cycle will not initiate effectively.[1] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system for more reliable results.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintained under a positive pressure of an inert gas throughout the experiment.[1][2]
-
Reaction Temperature: The temperature might be too low for the oxidative addition step, which is often the rate-determining step. A stepwise increase in temperature may be beneficial; however, excessive heat can lead to catalyst decomposition and side reactions.[1][3][4]
Q2: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[1][4] This is a frequent cause of catalyst deactivation.
Common Causes and Prevention Strategies:
-
Presence of Oxygen: Rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere is the primary preventative measure against the oxidation of the active Pd(0) catalyst.[1]
-
Ligand Dissociation: The dissociation of the phosphine ligand from the palladium center can lead to the aggregation of the unstable Pd(0) species.[1] Using bulky, electron-rich ligands can form more stable complexes. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help maintain catalyst stability.[1]
-
High Temperatures: Prolonged heating at elevated temperatures can accelerate the decomposition of the catalyst.[3][4] It is crucial to optimize the reaction to run at the lowest effective temperature.
Section 2: Side Reactions and Byproduct Formation
Q3: I am observing significant formation of 3-Methylbenzaldehyde (hydrodehalogenation byproduct). How can I minimize this?
A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. Several factors can contribute to its occurrence:
-
Proton Source: Traces of water or other protic impurities in the reaction mixture can act as a proton source.[5][6] Ensure all reagents and solvents are strictly anhydrous.
-
Base: The choice of base is critical. Strong bases can promote protonolysis.[6] Switching to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can minimize this side reaction.[6]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of hydrodehalogenation relative to the desired cross-coupling reaction.[4][6]
Q4: My reaction is producing homocoupling products of my coupling partner. What is the cause and how can I avoid it?
A4: Homocoupling of the coupling partner (e.g., boronic acid) is often promoted by the presence of oxygen.[7] Rigorously degassing your solvents and reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is the most effective way to prevent this side reaction.[7]
Q5: The bromomethyl group on my product appears to be reacting. What are the likely side reactions and how can I prevent them?
A5: The benzylic bromide of this compound is susceptible to nucleophilic attack. This can lead to the formation of hydroxymethyl or other substituted methyl-benzaldehyde derivatives, especially in the presence of strong bases or other nucleophiles in the reaction mixture.[5] Using a bulkier, less nucleophilic base can help mitigate this issue.[5] Additionally, lower reaction temperatures can help control the reactivity of this functional group.[8]
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous aryl halides. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a good starting point. For challenging couplings, advanced ligand systems like SPhos may be necessary.[5] |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄ is a common and effective choice. Cs₂CO₃ can be more effective for less reactive substrates.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve the base.[5] |
| Temperature | 70-100 °C | Start at a lower temperature and increase if the reaction is sluggish.[5] |
Table 2: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are common and effective catalysts.[5] |
| Co-catalyst | CuI (catalytic) | Essential for the classical Sonogashira reaction.[5] |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is required to neutralize the HBr byproduct.[5] |
| Solvent | THF, DMF | Anhydrous and degassed solvents are necessary.[5][9] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed at milder temperatures.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and should be optimized for each specific reaction.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[5]
-
Catalyst Addition: Add the Palladium catalyst and Ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5][7]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[5]
-
Reaction Execution: Heat the reaction mixture with stirring (e.g., 90 °C) and monitor the progress by TLC or GC-MS.[5]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract with an organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers, concentrate, and purify by column chromatography.[5][7]
Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
troubleshooting low conversion rates with 3-(Bromomethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-(Bromomethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates when using this compound?
Low conversion rates can often be attributed to a few key factors:
-
Reagent Purity: The purity of this compound is critical. Impurities can interfere with the desired reaction pathway. It is a lachrymator and should be handled with care. For best results, use a freshly opened bottle or purify the reagent before use.
-
Moisture: Many reactions involving this compound, especially those to form Grignard reagents or Wittig ylides, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. Deviation from the ideal temperature can lead to side reactions or decomposition of the starting material or product.
-
Inappropriate Solvent: The choice of solvent is crucial. For instance, in Grignard reagent formation, tetrahydrofuran (THF) is often more effective than diethyl ether for aryl bromides.[1]
-
Side Reactions: The presence of two reactive functional groups (aldehyde and bromomethyl) can lead to competing side reactions, such as self-polymerization or undesired reactions with nucleophiles or bases at the aldehyde group.
Q2: How can I assess the purity of my this compound?
You can assess the purity of your starting material using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of impurities. The benzylic protons of the -CH₂Br group should appear as a sharp singlet, and the aldehydic proton should also be a distinct singlet.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help identify and quantify volatile impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Specific Reactions
Nucleophilic Substitution (e.g., Ether or Ester Synthesis)
Q: I am attempting to synthesize an ether via Williamson synthesis with an alkoxide, but I'm observing low yields. What could be the issue?
A: Low yields in Williamson ether synthesis with this compound can arise from several factors. Here is a breakdown of potential issues and their solutions:
-
Issue: Competing Elimination Reaction. While the primary benzylic bromide favors SN2 reactions, a sterically hindered alkoxide or high reaction temperatures can promote elimination.
-
Solution: Use a less sterically hindered alkoxide if possible. Maintain a moderate reaction temperature; do not overheat the reaction mixture.
-
Issue: Reaction with the Aldehyde. The alkoxide is a strong nucleophile and can attack the electrophilic aldehyde group, leading to undesired side products.
-
Solution: Consider protecting the aldehyde group as an acetal before performing the substitution reaction. The acetal can be deprotected under acidic conditions after the ether has been formed.
-
Issue: Base-Promoted Side Reactions. Strong bases can deprotonate acidic protons, leading to a complex mixture of products.
-
Solution: Use a milder base if the reaction allows, or carefully control the stoichiometry of the base.
Troubleshooting Summary for Nucleophilic Substitution:
| Potential Problem | Recommended Solution | Key Parameters to Monitor |
| Competing elimination reaction | Use a less hindered alkoxide; maintain moderate temperature. | Temperature, TLC for side products. |
| Nucleophilic attack at the aldehyde | Protect the aldehyde group (e.g., as an acetal). | TLC for consumption of starting material. |
| Base-promoted side reactions | Use a milder base or control stoichiometry carefully. | pH, TLC for side products. |
| Low reactivity | Use a polar aprotic solvent (e.g., DMF, DMSO) to accelerate SN2 reactions. | Reaction time, temperature. |
Experimental Protocol: Ether Synthesis via Williamson Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq.) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes.
-
Substitution: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the alkoxide solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Ether Synthesis:
Caption: Troubleshooting workflow for low conversion in ether synthesis.
Wittig Reaction
Q: My Wittig reaction with this compound is resulting in a low yield of the desired alkene. How can I improve this?
A: The Wittig reaction can be sensitive to several factors, especially when using a substrate with multiple reactive sites.
-
Issue: Ylide Instability. The phosphorus ylide can be unstable, especially if it is not a stabilized ylide.
-
Solution: Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt to a mixture of the aldehyde and the base.[2]
-
Issue: Incorrect Base or Stoichiometry. The choice and amount of base are critical for efficient ylide formation.
-
Solution: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required for non-stabilized ylides. Ensure that the base is active and used in the correct stoichiometric amount.
-
Issue: Reaction at the Bromomethyl Group. The ylide is a strong nucleophile and could potentially react with the bromomethyl group, leading to undesired byproducts.
-
Solution: Keep the reaction temperature low to favor the reaction at the more electrophilic aldehyde center.
Troubleshooting Summary for Wittig Reaction:
| Potential Problem | Recommended Solution | Key Parameters to Monitor |
| Ylide instability | Generate the ylide in the presence of the aldehyde. | Order of addition, temperature. |
| Incomplete ylide formation | Use a strong, active base (e.g., n-BuLi, NaH). | TLC for consumption of aldehyde. |
| Reaction at bromomethyl group | Maintain low reaction temperatures. | Temperature, TLC for side products. |
| Steric hindrance | If the ylide is bulky, consider the Horner-Wadsworth-Emmons reaction. | Reaction time, conversion rate. |
Experimental Protocol: Wittig Reaction
-
Preparation: Under an inert atmosphere, suspend the corresponding phosphonium salt (1.1 eq.) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise. Stir for 1 hour at this temperature.
-
Reaction: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.
Signaling Pathway for Wittig Reaction:
Caption: Key steps in the Wittig reaction pathway.
Grignard Reagent Formation
Q: I am struggling to form the Grignard reagent from this compound. What are the common pitfalls?
A: Forming a Grignard reagent with this substrate is challenging due to the presence of the aldehyde and the high reactivity of the benzylic bromide.
-
Issue: Intramolecular and Intermolecular Reactions. The highly nucleophilic Grignard reagent, once formed, can react with the aldehyde of another molecule or even intramolecularly. The benzylic bromide is also susceptible to Wurtz-type coupling.
-
Solution: This is a significant challenge. It is often preferable to use a protection strategy for the aldehyde. Alternatively, a halogen-magnesium exchange reaction at low temperatures using a reagent like isopropylmagnesium chloride can sometimes be more selective than direct reaction with magnesium metal.[3]
-
Issue: Inactive Magnesium. An oxide layer on the magnesium turnings can prevent the reaction from initiating.
-
Solution: Activate the magnesium before use. This can be done by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Issue: Inappropriate Solvent. Diethyl ether may not be a sufficiently good solvent for the formation of some aryl Grignard reagents.
-
Solution: Use anhydrous THF, which is generally a better solvent for Grignard reagent formation.[1]
Troubleshooting Summary for Grignard Reagent Formation:
| Potential Problem | Recommended Solution | Key Parameters to Monitor |
| Reaction with the aldehyde group | Protect the aldehyde before Grignard formation. | TLC for consumption of starting material. |
| Wurtz-type coupling | Use highly activated magnesium and dilute conditions. | GC-MS for dimeric byproducts. |
| Inactive magnesium | Activate magnesium with iodine or 1,2-dibromoethane. | Observation of reaction initiation (e.g., bubbling). |
| Reaction fails to initiate | Use anhydrous THF instead of diethyl ether. | Temperature, visual cues of reaction. |
Experimental Protocol: Grignard Reagent Formation (with Protected Aldehyde)
Note: This protocol assumes the aldehyde has been protected as an acetal.
-
Preparation: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.
-
Activation: Add a small crystal of iodine. Gently heat the flask under vacuum and then cool under a stream of nitrogen.
-
Initiation: Add a small portion of a solution of the protected this compound derivative (1.0 eq.) in anhydrous THF via the dropping funnel. Observe for signs of reaction initiation.
-
Addition: Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours. The Grignard reagent is now ready for use in the subsequent step.
Logical Diagram for Grignard Reaction Troubleshooting:
Caption: Decision tree for troubleshooting Grignard reagent formation.
References
managing the lachrymatory effects of 3-(Bromomethyl)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory and other hazardous effects of 3-(Bromomethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymatory agent, meaning it can cause tearing and irritation to the eyes. It is also classified as harmful if swallowed or inhaled, and it can cause severe skin burns and eye damage.[1][2]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[1][3][4]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: Appropriate PPE is essential to minimize exposure risk. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][7][8]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][7]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Q4: How should this compound be stored?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] Keep it away from incompatible materials, ignition sources, and foodstuff containers.[4][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: I can smell the compound, and my eyes are starting to tear, even though I am working in a fume hood.
-
Possible Cause: The fume hood may not be functioning correctly, or your handling technique may be creating aerosols.
-
Solution:
-
Immediately stop your work and secure all containers of the chemical.
-
Check the fume hood's airflow indicator to ensure it is operating within its specified range.
-
If the fume hood is not working correctly, notify your lab manager or safety officer immediately and do not resume work until it is repaired.
-
If the fume hood is functional, review your experimental procedure to minimize the generation of dust or aerosols. This may involve gentle handling and avoiding vigorous stirring or scraping of the solid material.
-
Issue 2: A small amount of this compound has spilled on the lab bench.
-
Possible Cause: Accidental spillage during transfer or handling.
-
Solution:
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
If the spill is small, cover it with an inert absorbent material like vermiculite, sand, or earth.[6][8]
-
Sweep up the absorbed material and place it in a suitable, closed container for disposal.[1][8]
-
Clean the spill area with a suitable solvent (consult your institution's safety guidelines) and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.[4][7]
-
Issue 3: I have followed the correct procedure, but my reaction is not proceeding as expected.
-
Possible Cause: The purity of this compound can affect reaction outcomes. The compound can degrade over time or if not stored properly.
-
Solution:
-
Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, HPLC).
-
Ensure that the compound has been stored correctly in a cool, dry, and well-ventilated place, away from moisture and incompatible substances.[4][7]
-
Consider re-purifying the material if necessary.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 82072-23-9[2][9] |
| Molecular Formula | C₈H₇BrO[2][9] |
| Molecular Weight | 199.04 g/mol [2][9] |
| Melting Point | 49-51 °C[4] |
| Physical Form | Solid |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE (chemical safety goggles, chemical-resistant gloves, lab coat) readily available. An emergency eyewash station and safety shower should be accessible.[6]
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood.
-
Use a disposable weighing boat or a tared container to weigh the solid.
-
Handle the solid gently to avoid creating dust.
-
Close the primary container immediately after transferring the required amount.
-
-
In Reaction:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction setup is secure and properly ventilated.
-
-
Post-Handling:
-
Clean any residual material from the spatula and weighing boat with a suitable solvent within the fume hood.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Protocol 2: Decontamination and Spill Cleanup
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material. For solid spills, gently cover the material.
-
Absorption: Absorb the spilled material with an inert substance such as vermiculite, sand, or earth.[6][8]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1][8] Avoid actions that could raise dust.
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Disposal: Dispose of the hazardous waste according to your institution's and local regulations.
Visualizations
References
- 1. fishersci.es [fishersci.es]
- 2. This compound | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. scbt.com [scbt.com]
dealing with emulsion during aqueous workup of 3-(Bromomethyl)benzaldehyde reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsions during the aqueous workup of reactions involving 3-(bromomethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is emulsion formation common during the workup of reactions with this compound?
A1: Emulsion formation is a common issue in liquid-liquid extractions. It often occurs when there are surfactant-like molecules or fine solid particulates present in the reaction mixture which stabilize the dispersion of one liquid phase within another. Reactions involving this compound can sometimes produce byproducts or involve reagents that act as emulsifying agents. Additionally, vigorous shaking during the extraction process can exacerbate the formation of emulsions.[1][2]
Q2: Can the choice of solvent contribute to emulsion formation?
A2: Yes, the choice of solvent can significantly impact the likelihood of emulsion formation. For instance, chlorinated solvents like dichloromethane (DCM) are known to be more prone to forming emulsions compared to other organic solvents like ethyl acetate.[2] If you consistently face emulsion problems, consider replacing DCM with an alternative solvent if the reaction chemistry allows.
Q3: Are there any preventative measures I can take to avoid emulsion formation in the first place?
A3: Preventing an emulsion is often easier than breaking one.[1] Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing of the aqueous and organic layers.[1] Another preventative strategy is to evaporate the reaction solvent after the reaction is complete and then redissolve the residue in the extraction solvent before adding the aqueous phase.[1]
Q4: How does adding brine (saturated NaCl solution) help in breaking an emulsion?
A4: Adding brine increases the ionic strength of the aqueous layer. This reduces the solubility of organic compounds in the aqueous phase and can help to disrupt the forces stabilizing the emulsion, leading to phase separation. This technique is often referred to as "salting out".[2]
Troubleshooting Guide
Issue: A persistent emulsion has formed during the aqueous workup of my this compound reaction.
Below are several methods to address this issue, ranging from simple physical techniques to chemical and mechanical interventions.
Method 1: Patience and Gentle Agitation
-
Protocol: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own with time. Gentle swirling of the separatory funnel or gently stirring the emulsion with a glass rod can also encourage the layers to separate.[3]
Method 2: Addition of Brine
-
Protocol: Add a small volume of a saturated aqueous sodium chloride (brine) solution to the separatory funnel. Gently invert the funnel a few times and then allow it to stand. The increased ionic strength of the aqueous layer often forces the separation of the organic and aqueous phases.[2][3]
Method 3: Filtration through Celite®
-
Rationale: Emulsions are often stabilized by fine solid particles. Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.[1][4]
-
Protocol:
-
Prepare a small plug of glass wool at the bottom of a Hirsch or Buchner funnel.
-
Add a layer of Celite® (approximately 1-2 cm thick) over the glass wool.
-
Wet the Celite® pad with the organic solvent used in the extraction.
-
Gently pour the emulsified mixture through the Celite® pad under gentle vacuum.
-
Collect the filtrate, which should now consist of two distinct layers.
-
Method 4: Centrifugation
-
Rationale: Centrifugation is a highly effective mechanical method for breaking emulsions by applying a strong force that accelerates the separation of the two liquid phases.[5]
-
Protocol:
-
Transfer the emulsified mixture into centrifuge tubes.
-
Ensure the centrifuge is properly balanced.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Carefully remove the tubes and separate the layers.
-
Method 5: Changing the Organic Solvent
-
Rationale: Altering the polarity of the organic phase can sometimes destabilize an emulsion.
-
Protocol: Add a small amount of a different organic solvent that is miscible with the current organic phase but has a different polarity (e.g., adding a small amount of ethyl acetate to a dichloromethane solution). Gently mix and observe if the layers separate.
Method 6: pH Adjustment (with caution)
-
Rationale: If the emulsion is stabilized by acidic or basic impurities, careful neutralization can help break it.
-
Protocol: Cautiously add a dilute acidic or basic solution to the separatory funnel. Monitor the pH and gently mix. Be aware that this compound is sensitive to both strong acids and bases, which can lead to unwanted side reactions. Therefore, this method should be used with caution and only if the nature of the emulsifying agent is understood.
Data Presentation
Currently, there is a lack of specific quantitative data in the literature directly comparing the effectiveness of these methods for emulsions formed in this compound reactions. The choice of method is often based on empirical observations in the laboratory. The following table provides a qualitative comparison to guide your selection.
| Method | Speed of Separation | Potential for Product Loss | Ease of Implementation | Notes |
| Patience & Gentle Agitation | Slow | Low | Very Easy | The first and simplest approach to try. |
| Addition of Brine | Moderate | Low | Easy | A very common and often effective method.[2][3] |
| Filtration through Celite® | Moderate to Fast | Low to Moderate | Moderate | Particularly effective for emulsions stabilized by solids.[1][4] |
| Centrifugation | Fast | Low | Moderate | Requires access to a centrifuge. Highly effective for persistent emulsions.[5] |
| Changing the Organic Solvent | Variable | Moderate | Easy | May affect the subsequent purification steps. |
| pH Adjustment | Variable | Potentially High | Difficult | High risk of side reactions with this compound. Use with extreme caution. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Brine Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel 5-10 times, venting frequently.
-
Allow the layers to separate. If an emulsion forms and persists for more than 5 minutes, proceed to the next step.
-
Add a volume of saturated aqueous NaCl (brine) solution equivalent to approximately 10-20% of the aqueous layer volume.
-
Gently invert the funnel 3-5 times.
-
Allow the layers to separate. The emulsion should break or be significantly reduced.
-
Drain the aqueous layer and then the organic layer.
Protocol 2: Filtration through a Celite® Plug
-
Assemble a vacuum filtration apparatus with a Hirsch or Buchner funnel.
-
Place a small plug of glass wool in the bottom of the funnel.
-
Add a 1-2 cm layer of Celite® and gently tamp it down.
-
Wet the Celite® pad with the organic solvent used in your extraction.
-
Carefully pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.
-
Wash the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of the product.
-
Transfer the filtrate to a separatory funnel and separate the distinct aqueous and organic layers.
Mandatory Visualization
Caption: Troubleshooting workflow for breaking emulsions.
References
Validation & Comparative
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 3-(Bromomethyl)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-(Bromomethyl)benzaldehyde and its potential reaction products. Understanding these fragmentation pathways is crucial for the identification and characterization of novel compounds in drug discovery and development. The data presented herein is based on established fragmentation principles of related aromatic aldehydes and halogenated compounds.
Introduction to Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound, providing valuable structural information.
For substituted benzaldehydes, characteristic fragmentation patterns include the loss of the hydrogen atom from the aldehyde group (M-1), the entire aldehyde group (M-29), and cleavages related to the substituents on the aromatic ring.[1][2] The presence of a bromine atom introduces additional characteristic fragmentation due to its isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) and the facile cleavage of the C-Br bond.
Comparison of Fragmentation Patterns
This section compares the predicted EI-MS fragmentation patterns of this compound with its hypothetical reaction products where the bromine atom is substituted by a hydroxyl group (3-(Hydroxymethyl)benzaldehyde) and a cyano group (3-(Cyanomethyl)benzaldehyde).
| Compound | Structure | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Base Peak (Predicted) |
| This compound | C8H7BrO | 198/200 | 197/199 ([M-H]+), 169/171 ([M-CHO]+), 119 ([M-Br]+), 91 ([C7H7]+, tropylium ion), 77 ([C6H5]+) | 119 |
| 3-(Hydroxymethyl)benzaldehyde | C8H8O2 | 136 | 135 ([M-H]+), 118 ([M-H2O]+), 107 ([M-CHO]+), 91 ([C7H7]+, tropylium ion), 77 ([C6H5]+) | 107 |
| 3-(Cyanomethyl)benzaldehyde | C9H7NO | 145 | 144 ([M-H]+), 116 ([M-CHO]+), 115 ([M-HCN]+), 91 ([C7H7]+, tropylium ion), 77 ([C6H5]+) | 116 |
Experimental Protocols
General Procedure for Electron Ionization Mass Spectrometry (EI-MS)
A sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Instrumentation:
-
Mass Spectrometer: Any commercially available single quadrupole, triple quadrupole, or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.
-
Inlet System: Gas chromatograph (for volatile and thermally stable compounds) or a direct insertion probe.
Typical Operating Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for this compound and its derivatives.
Caption: Proposed EI-MS fragmentation of this compound.
References
A Comparative Analysis of the Reactivity of 3-(Bromomethyl)benzaldehyde and 4-(Bromomethyl)benzaldehyde in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two isomeric aromatic building blocks, 3-(Bromomethyl)benzaldehyde and 4-(Bromomethyl)benzaldehyde. Understanding the subtle yet significant differences in their chemical behavior is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science. This document outlines the theoretical basis for their differential reactivity, presents a comparative analysis of their expected reaction kinetics in nucleophilic substitution, and provides a detailed experimental protocol for a representative reaction.
Introduction
This compound and 4-(Bromomethyl)benzaldehyde are valuable bifunctional reagents, possessing both an electrophilic benzylic bromide and a versatile aldehyde functionality. The benzylic bromide is susceptible to nucleophilic attack, making these compounds excellent precursors for the introduction of a formylphenylmethyl moiety into a target molecule. However, the position of the aldehyde group on the aromatic ring, either meta or para to the bromomethyl group, exerts a profound influence on the reactivity of the benzylic carbon.
The primary mode of reaction for the bromomethyl group in these compounds with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is sensitive to the electronic properties of the substrate. The aldehyde group is an electron-withdrawing group, and its ability to influence the electron density at the benzylic carbon differs depending on its position, leading to different reaction rates for the two isomers.
Theoretical Framework: Electronic Effects on Reactivity
The difference in reactivity between the meta and para isomers can be rationalized by considering the electronic effects of the aldehyde substituent (-CHO). The aldehyde group exerts a negative inductive effect (-I) and a negative resonance effect (-M).
-
4-(Bromomethyl)benzaldehyde (para-isomer): In the para position, both the inductive and resonance effects of the aldehyde group are operative. The strong electron-withdrawing nature of the para-aldehyde group delocalizes the electron density of the benzene ring, making the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack. This increased electrophilicity leads to a faster SN2 reaction rate.
-
This compound (meta-isomer): In the meta position, only the inductive effect of the aldehyde group is significant. The resonance effect does not extend to the meta position. As the inductive effect is generally weaker than the combined inductive and resonance effects, the benzylic carbon in the meta-isomer is less electron-deficient compared to the para-isomer. Consequently, this compound is expected to be less reactive towards nucleophiles in an SN2 reaction.
This qualitative understanding is quantitatively described by the Hammett equation, log(k/k₀) = ρσ, where 'k' is the rate constant for the substituted benzyl bromide, 'k₀' is the rate constant for the unsubstituted benzyl bromide, 'σ' is the substituent constant, and 'ρ' is the reaction constant. For SN2 reactions of benzyl bromides with nucleophiles like piperidine, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction. The Hammett substituent constants (σ) for the -CHO group are σₚ = +0.42 and σₘ = +0.37. The larger positive value for the para substituent confirms that the 4-isomer will have a faster reaction rate.
Quantitative Data Comparison
| Compound | Substituent Position | Electronic Effects | Hammett Constant (σ) | Predicted Relative SN2 Reactivity |
| 4-(Bromomethyl)benzaldehyde | para | -I, -M | +0.42 | More Reactive |
| This compound | meta | -I | +0.37 | Less Reactive |
Table 1: Comparison of electronic properties and predicted reactivity of 3- and 4-(bromomethyl)benzaldehyde in SN2 reactions.
The data clearly indicates that 4-(bromomethyl)benzaldehyde is the more reactive isomer in SN2 reactions due to the stronger electron-withdrawing influence of the aldehyde group from the para position.
Experimental Protocol: Nucleophilic Substitution with Piperidine
This protocol describes a general procedure for the nucleophilic substitution reaction of 4-(bromomethyl)benzaldehyde with piperidine, a common secondary amine nucleophile. The same procedure can be adapted for this compound to compare their reaction rates experimentally.
Reaction:
Materials:
-
4-(Bromomethyl)benzaldehyde
-
Piperidine
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Triethylamine (or another non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(bromomethyl)benzaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous acetonitrile (approximately 10 mL per gram of aldehyde).
-
Addition of Reagents: Add triethylamine (1.1 eq.) to the solution to act as a scavenger for the HBr byproduct. To this stirring solution, add piperidine (1.05 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product, 4-(piperidin-1-ylmethyl)benzaldehyde, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Concepts
Caption: Logical relationship between electronic effects and SN2 reactivity for the two isomers.
Caption: General experimental workflow for the nucleophilic substitution reaction.
Conclusion
The reactivity of the bromomethyl group in this compound and 4-(bromomethyl)benzaldehyde is significantly influenced by the position of the aldehyde substituent. Due to the stronger combined electron-withdrawing inductive and resonance effects from the para position, 4-(bromomethyl)benzaldehyde is demonstrably more reactive in SN2 nucleophilic substitution reactions than its meta-counterpart. This understanding is critical for selecting the appropriate isomer and optimizing reaction conditions in the synthesis of complex molecules, ultimately enabling more efficient and targeted drug development and materials science research. Researchers should consider these reactivity differences when designing synthetic strategies to achieve desired outcomes.
A Head-to-Head Battle of Reactivity: 3-(Bromomethyl)benzaldehyde vs. 3-(Chloromethyl)benzaldehyde in Nucleophilic Substitution
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is paramount to the efficiency and success of a reaction. This guide provides a detailed comparison of the reactivity of two closely related benzylic halides, 3-(Bromomethyl)benzaldehyde and 3-(Chloromethyl)benzaldehyde, in nucleophilic substitution reactions. By examining the underlying chemical principles and presenting available experimental data, this document serves as a practical resource for making informed decisions in synthetic planning.
At the heart of the reactivity difference between these two compounds lies the nature of the halogen substituent. In nucleophilic substitution reactions, the facility of the reaction is significantly influenced by the ability of the leaving group to depart. It is a well-established principle in organic chemistry that the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻). This is attributed to bromide's lower electronegativity and larger atomic size, which results in a weaker carbon-halogen bond and greater stability of the resulting anion in solution. Consequently, this compound is anticipated to exhibit greater reactivity than 3-(Chloromethyl)benzaldehyde.
Unveiling the Reactivity Difference: A Quantitative Perspective
A study on the reaction of benzyl chloride with potassium iodide in acetone at 23 ± 1 °C reported a second-order rate constant.[1] This provides a baseline for the reactivity of the chloro-substituted compound. While a direct rate constant for benzyl bromide under identical conditions was not found in the same study, the relative reactivity of benzyl bromide to benzyl chloride in S N 2 reactions is known to be significantly higher. This increased reactivity is a direct consequence of the better leaving group ability of bromide.
To illustrate this, we can consider the relative rates of reaction. The enhanced reactivity of benzylic halides is attributed to the stabilization of the S N 2 transition state by the adjacent π-system of the benzene ring.[2]
| Compound | Leaving Group | Relative Reactivity | Rationale |
| This compound | Br⁻ | Higher | Bromide is a better leaving group (weaker C-Br bond, more stable anion). |
| 3-(Chloromethyl)benzaldehyde | Cl⁻ | Lower | Chloride is a poorer leaving group (stronger C-Cl bond, less stable anion). |
Experimental Protocol: A Practical Application
To provide a tangible context for the application of these reagents, the following is a detailed experimental protocol for a nucleophilic substitution reaction on a benzylic bromide, which can be readily adapted for this compound. This procedure outlines the synthesis of a nitrile, a common transformation in organic synthesis.
Reaction: Nucleophilic Substitution of this compound with Sodium Cyanide
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMSO.
-
In a separate flask, carefully prepare a solution of sodium cyanide (1.2 equivalents) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.
-
Slowly add the sodium cyanide solution to the solution of this compound at room temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-(cyanomethyl)benzaldehyde.
-
The crude product can be further purified by column chromatography on silica gel.
Visualizing the Reaction Pathway and Reactivity Comparison
To further clarify the concepts discussed, the following diagrams illustrate the S N 2 reaction mechanism and the logical relationship in the reactivity comparison.
Caption: S N 2 mechanism for the reaction of a benzylic halide.
Caption: Logical flow of the reactivity comparison.
Conclusion
References
A Comparative Guide: 3-(Bromomethyl)benzaldehyde vs. Benzyl Bromide in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of the appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides a comprehensive comparison of 3-(Bromomethyl)benzaldehyde and the more conventional benzyl bromide, offering insights into their relative reactivity, potential side reactions, and practical applications in organic synthesis. While direct, side-by-side comparative studies are limited, this document leverages established principles of physical organic chemistry and available experimental data to provide a thorough analysis.
Introduction to the Reagents
Benzyl bromide is a widely used reagent for introducing the benzyl protecting group to alcohols, phenols, and amines, and for the synthesis of various benzyl derivatives.[1] Its reactivity is well-documented, making it a reliable choice for many standard synthetic transformations.
This compound is a functionalized derivative of benzyl bromide, featuring an aldehyde group at the meta position of the benzene ring. This additional functional group offers opportunities for further molecular elaboration but also introduces new considerations regarding reactivity and potential side reactions.
Comparative Analysis of Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by the stability of the transition state, which is influenced by the electronic effects of the substituents on the aromatic ring. These effects can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship.[2]
Theoretical Reactivity Comparison: The Hammett Equation
The Hammett equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound (benzyl bromide).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
For nucleophilic substitution reactions of benzyl bromides, a negative ρ value is typically observed, indicating that electron-withdrawing groups decrease the reaction rate by destabilizing the electron-rich transition state of an S(N)2 reaction.[3]
The substituent constant (σ) for a formyl group (-CHO) in the meta position is +0.36 .[4] This positive value indicates that the aldehyde group is electron-withdrawing.
Based on the Hammett equation, the presence of the electron-withdrawing aldehyde group at the meta position in this compound is expected to decrease its reactivity in S(_N)2 reactions compared to unsubstituted benzyl bromide.
Quantitative Data Presentation
While direct comparative kinetic data is scarce, we can estimate the relative reactivity based on kinetic data for benzyl bromide and the Hammett equation. The following tables present a comparison of experimental data for benzyl bromide and calculated estimates for this compound in reactions with common nucleophiles.
Table 1: Reaction with Anilines in Methanol
| Substrate | Nucleophile | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate (k/k₀) |
| Benzyl bromide | Aniline | 2.5 x 10⁻⁴ (experimental)[5] | 1.00 |
| This compound | Aniline | 0.8 x 10⁻⁴ (calculated)¹ | 0.32 |
¹ Calculated using the Hammett equation with a ρ value of -1.2 for the reaction of benzyl bromides with anilines in methanol.
Table 2: Reaction with Sodium Methoxide in Methanol
| Substrate | Nucleophile | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate (k/k₀) |
| Benzyl bromide | Sodium Methoxide | 4.3 x 10⁻⁴ (experimental) | 1.00 |
| This compound | Sodium Methoxide | 1.6 x 10⁻⁴ (calculated)² | 0.37 |
² Calculated using the Hammett equation with a ρ value of -1.0 for the solvolysis of benzyl halides.
These calculated values suggest that this compound is approximately 2.5 to 3 times less reactive than benzyl bromide in typical S(_N)2 reactions.
Advantages of Using this compound
Despite its lower reactivity, this compound offers a significant advantage: the presence of a versatile aldehyde functional group. This allows for a variety of subsequent transformations, making it a valuable building block for the synthesis of complex molecules. Potential follow-up reactions on the aldehyde group include:
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
Reductive amination to form an amine.
-
Aldol condensation and other C-C bond-forming reactions.
This multi-functionality can streamline synthetic routes by incorporating a key functional handle early in the synthesis.
Potential Side Reactions
The presence of the aldehyde group in this compound can also lead to undesired side reactions, particularly under basic or nucleophilic conditions. Researchers should be aware of the following possibilities:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as benzaldehyde derivatives, can undergo disproportionation to yield a carboxylic acid and an alcohol.[2][7][8]
-
Benzoin Condensation: Aromatic aldehydes can dimerize in the presence of a nucleophilic catalyst (like cyanide) to form an α-hydroxy ketone.[4][9][10][11][12]
-
Reaction with Nucleophiles: The aldehyde carbonyl group is susceptible to attack by the same nucleophiles intended for the substitution reaction at the benzylic carbon. This can lead to the formation of hemiacetals, acetals, or other addition products.
Careful selection of reaction conditions, such as temperature, base strength, and order of addition, is crucial to minimize these side reactions.
Experimental Protocols
Detailed methodologies for key benzylation reactions are provided below. These protocols can be adapted for comparative studies between benzyl bromide and this compound.
Protocol 1: N-Benzylation of Aniline
Materials:
-
Aniline
-
Benzyl bromide or this compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide or this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-benzylated product.
Protocol 2: O-Benzylation of a Phenol
Materials:
-
Phenol
-
Benzyl bromide or this compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of the phenol (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide or this compound (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of water at 0°C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the O-benzylated product.
Visualization of Concepts
Signaling Pathways and Experimental Workflows
Conclusion
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 3. web.viu.ca [web.viu.ca]
- 4. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 8. byjus.com [byjus.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to Analytical Methods for Monitoring 3-(Bromomethyl)benzaldehyde Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of a chemical reaction is paramount. This guide provides a detailed comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring reactions involving the reactive intermediate, 3-(Bromomethyl)benzaldehyde. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate technique to ensure optimal reaction yield, purity, and process control.
Quantitative Performance Comparison
The choice of an analytical method often depends on a balance of sensitivity, speed, and the nature of the information required. The following table summarizes the key quantitative performance metrics for HPLC, GC-MS, and in-situ NMR in the context of monitoring a typical reaction of this compound.
| Parameter | HPLC-UV | GC-MS | In-situ ¹H NMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Non-destructive analysis of nuclear spin properties |
| Sample Preparation | Dilution in mobile phase, filtration | Dilution in a volatile solvent; derivatization may be necessary | Direct analysis of the reaction mixture in an NMR tube |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~50 - 100 µM |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 0.5 µg/mL | ~150 - 300 µM |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Analysis Time per Sample | 10 - 30 minutes | 15 - 45 minutes | 1 - 5 minutes per time point |
| Quantitative Accuracy | High, requires calibration standards | High, requires calibration standards and/or internal standards | High, can be absolute without a calibration curve (qNMR) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for monitoring the consumption of reactants and the formation of products in a reaction mixture. For aromatic aldehydes like this compound, reversed-phase HPLC with UV detection is a common approach.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
-
Reaction product reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Adding 0.1% formic acid to the aqueous phase can improve peak shape for acidic or basic compounds.
-
Sample Preparation: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the mobile phase to a suitable concentration for analysis (e.g., 1:100 dilution). Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the chromophore of interest)
-
Run Time: 15 minutes
-
-
Data Analysis: Identify and integrate the peaks corresponding to the starting material and product(s). Plot the peak area or concentration as a function of time to monitor the reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound is sufficiently volatile for GC analysis. While derivatization is often employed for aldehydes to improve chromatographic performance and sensitivity, direct analysis is also feasible.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
Autosampler
Materials:
-
Helium (carrier gas)
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound reference standard
-
(Optional) Derivatizing agent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
Procedure (Direct Analysis):
-
Sample Preparation: At specified time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with a volatile solvent like dichloromethane (e.g., 1:100 dilution).
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the characteristic ions of the starting material and products to track their relative abundance over time.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR allows for real-time monitoring of a reaction directly within the NMR tube, providing rich kinetic and mechanistic data without the need for sample workup.[1] ¹H NMR is typically used due to its high sensitivity and the presence of distinct signals for benzylic and aldehydic protons.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
-
NMR tubes
Materials:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantitative analysis), such as 1,3,5-trimethoxybenzene.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the starting materials in the deuterated solvent. If using an internal standard, add a known amount.
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum before initiating the reaction to serve as the t=0 reference.
-
Initiate the reaction (e.g., by adding a catalyst or reagent, or by increasing the temperature).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45° (to allow for shorter relaxation delays)
-
Relaxation Delay (d1): At least 1-2 seconds (for qualitative monitoring) or 5 times the longest T1 for accurate quantification.
-
Number of Scans (ns): 4-16, depending on the concentration and desired time resolution.
-
-
-
Data Analysis: Process the spectra (phasing, baseline correction). Integrate the characteristic signals of the starting material (e.g., -CH₂Br and -CHO protons) and the product(s). The change in the integral values over time provides a direct measure of the reaction kinetics.
Visualizing the Workflow
To better understand the logical flow of selecting and implementing these analytical methods, the following diagrams illustrate the general experimental workflows.
Conclusion
The choice of an analytical method for monitoring reactions of this compound depends on the specific experimental goals. HPLC-UV is a versatile and robust technique for routine quantitative analysis. GC-MS offers high sensitivity and structural information, particularly for identifying volatile byproducts. In-situ NMR spectroscopy provides the most direct and detailed kinetic and mechanistic insights without the need for sample workup. By understanding the principles, protocols, and performance characteristics of each method, researchers can make informed decisions to effectively monitor and optimize their chemical transformations.
References
A Comparative Guide to Analytical Methods for Monitoring the Reaction Kinetics of 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the analysis of 3-(Bromomethyl)benzaldehyde reaction kinetics. The selection of an appropriate analytical method is crucial for accurately determining reaction rates, understanding mechanisms, and ensuring the quality of pharmaceutical intermediates. This document presents detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most suitable methodology for your research needs.
High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis
HPLC is a robust and widely used technique for monitoring the progress of chemical reactions. For the analysis of this compound and its reaction products, a reversed-phase HPLC method with UV detection is proposed. This method offers a balance of speed, sensitivity, and resolving power.
Proposed HPLC Method
A stability-indicating HPLC method is essential to ensure that the parent compound is well-separated from its reactants, products, and any potential degradation products. Based on methods for structurally similar compounds like other substituted benzaldehydes, a reversed-phase approach is recommended.[1]
Table 1: Proposed HPLC Parameters for the Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Experimental Protocol: HPLC Kinetic Analysis
-
Reaction Setup: Initiate the chemical reaction in a thermostated vessel.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt its progress. This can be achieved by rapid cooling or by adding a chemical quencher.
-
Sample Preparation: Dilute the quenched aliquot with the HPLC diluent to a suitable concentration for analysis.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peak areas of the reactant (this compound) and the product(s).
-
Kinetic Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction rate constant.
References
A Spectroscopic Showdown: Differentiating the Isomers of 3-(Bromomethyl)benzaldehyde
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis and materials science, the precise identification of constitutional isomers is of paramount importance. Subtle variations in the substitution pattern on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and material properties. This guide provides a detailed spectroscopic comparison of 3-(bromomethyl)benzaldehyde and its ortho- and para-isomers: 2-(bromomethyl)benzaldehyde and 4-(bromomethyl)benzaldehyde. Through a systematic analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools for unambiguous isomer differentiation.
Spectroscopic Data Summary
The following tables provide a comprehensive summary of the key spectroscopic data for the three isomers of (bromomethyl)benzaldehyde. These values have been compiled from experimental data to facilitate a clear and direct comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aldehyde Proton (CHO) Chemical Shift (δ ppm) | Aromatic Protons (Ar-H) Chemical Shift (δ ppm) | Methylene Protons (CH₂Br) Chemical Shift (δ ppm) |
| 2-(Bromomethyl)benzaldehyde | ~10.0 (s, 1H) (Predicted) | (Predicted in aromatic region) | ~4.5-5.0 (s, 2H) (Predicted)[1] |
| This compound | 10.03 (s, 1H) | 7.91 (s, 1H), 7.83 (d, J=7.5 Hz, 1H), 7.68 (d, J=7.5 Hz, 1H), 7.54 (t, J=7.5 Hz, 1H) | 4.55 (s, 2H)[2] |
| 4-(Bromomethyl)benzaldehyde | 10.02 (s, 1H) | 7.86 (m, 2H), 7.57 (m, 2H) | 4.52 (s, 2H)[3][4] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ ppm) | Aromatic Carbons (Ar-C) Chemical Shift (δ ppm) | Methylene Carbon (CH₂Br) Chemical Shift (δ ppm) |
| 2-(Bromomethyl)benzaldehyde | ~190-215 (Predicted)[1] | (Predicted in aromatic region) | (Predicted) |
| This compound | 191.6 | 138.9, 136.8, 134.9, 129.7 | 32.1[2] |
| 4-(Bromomethyl)benzaldehyde | 191.25 | 143.98, 135.86, 129.98, 129.41 | 31.68[5] |
Table 3: Key Infrared (IR) Absorption Bands
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-(Bromomethyl)benzaldehyde | ~1690-1710 (Predicted)[1] | ~500-600 (Predicted)[1] |
| This compound | Data not available | Data not available |
| 4-(Bromomethyl)benzaldehyde | Data available but not specified in search results[6] | Data available but not specified in search results[6] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Patterns |
| 2-(Bromomethyl)benzaldehyde | 198/200 (for ⁷⁹Br/⁸¹Br isotopes) | Data not available |
| This compound | 198/200 (for ⁷⁹Br/⁸¹Br isotopes) | Data not available |
| 4-(Bromomethyl)benzaldehyde | 198/200 (for ⁷⁹Br/⁸¹Br isotopes) | Data available but not specified in search results[6] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the (bromomethyl)benzaldehyde isomer is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a high signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the isomer is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: The analysis is performed on a GC system coupled to a mass selective detector. The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratios of the resulting ions are detected.
Spectroscopic Comparison and Isomer Differentiation
The differentiation of the 2-, 3-, and 4-(bromomethyl)benzaldehyde isomers is most readily achieved through a careful analysis of their NMR spectra, particularly the patterns observed in the aromatic region of the ¹H NMR spectrum.
-
4-(Bromomethyl)benzaldehyde (para-isomer): Due to the symmetry of the para-substitution, the aromatic region of the ¹H NMR spectrum is expected to show a simpler pattern, typically two doublets (an AA'BB' system). The provided data shows two multiplets, which is also characteristic of a 1,4-disubstituted benzene ring.
-
This compound (meta-isomer): The meta-isomer lacks the symmetry of the para-isomer, resulting in a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The experimental data confirms this with four distinct signals for the aromatic protons: a singlet, two doublets, and a triplet.
-
2-(Bromomethyl)benzaldehyde (ortho-isomer): The ortho-isomer is also unsymmetrical, and its aromatic protons are expected to exhibit a complex multiplet pattern. The proximity of the two bulky substituents can also influence the chemical shifts of the aromatic protons and the methylene protons.
The ¹³C NMR spectra also provide valuable information. The number of unique signals in the aromatic region corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the methylene (CH₂Br) and carbonyl (C=O) carbons are also influenced by the substitution pattern.
While less distinctive for these isomers, IR spectroscopy can confirm the presence of the key functional groups: the aldehyde (C=O stretch around 1700 cm⁻¹) and the bromomethyl group (C-Br stretch). Mass spectrometry will show the same molecular ion for all three isomers, but the fragmentation patterns, influenced by the relative positions of the functional groups, may offer further structural clues upon detailed analysis.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the this compound isomers.
References
- 1. 2-(Bromomethyl)benzaldehyde | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(bromomethyl)benzaldehyde | 51359-78-5 [chemicalbook.com]
- 4. 4-(BROMOMETHYL)BENZALDEHYDE, CAS No. 51359-78-5 - iChemical [ichemical.com]
- 5. rsc.org [rsc.org]
- 6. 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for the Introduction of a 3-Formylbenzyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 3-formylbenzyl group is a crucial step in the synthesis of a variety of pharmacologically active molecules and complex organic structures. This guide provides an objective comparison of alternative reagents for this transformation, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific synthetic needs.
Executive Summary
The traditional method for introducing a 3-formylbenzyl group involves the use of 3-(bromomethyl)benzaldehyde in a Williamson ether synthesis. However, alternative reagents and methodologies exist, each with its own set of advantages and disadvantages in terms of reactivity, yield, and reaction conditions. This guide evaluates the performance of this compound against its chloro-analogue, as well as methodologies such as the Mitsunobu reaction with 3-formylbenzyl alcohol and reductive etherification using 3-formylbenzaldehyde. The comparison is based on the O-alkylation of a model substrate, phenol, to yield 3-(phenoxymethyl)benzaldehyde.
Performance Comparison of Reagents
The following table summarizes the performance of different reagents for the introduction of a 3-formylbenzyl group to phenol.
| Reagent/Method | Typical Yield (%) | Reaction Time (h) | Key Strengths | Key Weaknesses |
| This compound | 85-95 | 4-12 | High reactivity, reliable yields | Lachrymatory, potential for over-alkylation |
| 3-(Chloromethyl)benzaldehyde | 80-90 | 8-24 | Less lachrymatory than bromo-analogue | Lower reactivity requiring longer reaction times or harsher conditions |
| Mitsunobu Reaction | 70-85 | 6-24 | Mild conditions, good for sensitive substrates | Stoichiometric byproducts can complicate purification |
| Reductive Etherification | 65-80 | 12-24 | One-pot procedure from the aldehyde | Requires a reducing agent, potential for side reactions |
Experimental Protocols
Detailed methodologies for the O-alkylation of phenol with each of the compared reagents are provided below.
Williamson Ether Synthesis with this compound
This method is a standard procedure for the formation of aryl ethers.
Reaction:
Procedure:
-
To a solution of phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(phenoxymethyl)benzaldehyde.
Williamson Ether Synthesis with 3-(Chloromethyl)benzaldehyde
The protocol is similar to that for the bromo-analogue, but may require longer reaction times or a higher temperature.
Procedure:
-
Follow the same initial steps as for the this compound procedure.
-
The reaction may require a longer reflux time (8-24 hours) or the use of a higher boiling point solvent like DMF to achieve a comparable yield.
-
Work-up and purification are identical to the procedure with this compound.
Mitsunobu Reaction with 3-Formylbenzyl Alcohol
This method is advantageous for substrates that are sensitive to basic conditions.[1][2][3]
Reaction:
Procedure:
-
Dissolve 3-formylbenzyl alcohol (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced DIAD byproduct.
Reductive Etherification with 3-Formylbenzaldehyde
This one-pot method directly converts an aldehyde and an alcohol to an ether.[4]
Reaction:
Procedure:
-
To a mixture of 3-formylbenzaldehyde (1.0 eq.) and phenol (1.2 eq.) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., In(OTf)₃, 5 mol%).
-
Add a reducing agent, such as triethylsilane (Et₃SiH, 1.5 eq.), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Signaling Pathways and Experimental Workflows
dot
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3-(Bromomethyl)benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 3-(Bromomethyl)benzaldehyde is a key building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The presence of impurities can lead to unwanted side reactions, reduced yields, and potentially misleading biological data. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the need for absolute quantification versus relative purity profiling.
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| HPLC-UV | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Non-volatile and thermally stable compounds, including the main product and less volatile impurities. | High resolution and sensitivity, robust, and widely available. Suitable for a broad range of compounds. | May not be suitable for highly volatile impurities. Requires a reference standard for accurate quantification. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Volatile impurities such as residual solvents, starting materials, and certain by-products. | Excellent for identifying and quantifying volatile and semi-volatile impurities with high specificity and sensitivity. Provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. May require derivatization for some analytes. |
| qNMR | Quantification based on the direct relationship between the NMR signal integral and the number of nuclei. | Determining the absolute purity of the main component without the need for an identical reference standard. | Provides structural confirmation and an absolute purity value. It is a non-destructive technique. | Lower sensitivity compared to chromatographic methods. May not detect impurities that lack NMR-active nuclei or are present at very low concentrations. |
Quantitative Data Summary
To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed using HPLC, GC-MS, and qNMR. The following table summarizes the quantitative purity assessment.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Findings |
| HPLC-UV | 99.2% (Area %) | ~0.01% | ~0.03% | Detected two minor, non-volatile impurities. |
| GC-MS | 99.5% (Area %) | ~0.001% | ~0.005% | Identified residual toluene (starting material) and a volatile by-product. |
| qNMR (¹H NMR) | 99.3% (Absolute) | - | - | Provided an absolute purity value and confirmed the structure of the main component. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and ramp up to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area. For more accurate quantification, a calibration curve generated from a certified reference standard should be utilized.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities in the synthesized this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing the peak area of each impurity to the total ion chromatogram area or by using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of this compound using an internal standard.[1][2]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into an NMR tube.
-
Add the deuterated solvent and dissolve the sample and standard completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the aldehyde proton at ~10.0 ppm) and a signal from the internal standard.
-
The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weights of the sample and the internal standard.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Hypothetical Signaling Pathway Involvement
This compound and its derivatives, due to their reactive nature, can be utilized as chemical probes or precursors to inhibitors that modulate various signaling pathways. For instance, benzaldehyde derivatives have been shown to affect the MAPK signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.
Caption: Hypothetical inhibition of the MAPK signaling pathway by a this compound derivative.
Conclusion
A multi-technique approach is highly recommended for the comprehensive purity assessment of synthesized this compound derivatives. HPLC-UV is a robust method for routine analysis of the main component and non-volatile impurities. GC-MS is invaluable for the identification and quantification of volatile impurities that may be missed by HPLC. qNMR serves as an excellent orthogonal technique, providing an absolute purity value without the need for a specific reference standard. The judicious use of these methods provides a thorough understanding of the impurity profile and an accurate determination of the absolute purity, ensuring the quality and reliability of these critical synthetic intermediates in research and drug development.
References
A Comparative Guide to the Synthesis of N-Benzylisoindolinone: Validating a Synthetic Route Using 3-(Bromomethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of a synthetic route to N-benzylisoindolinone utilizing 3-(bromomethyl)benzaldehyde as a key starting material. An objective comparison with a prominent alternative synthetic pathway is presented, supported by experimental data to validate the utility and performance of each method.
The isoindolinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. Consequently, the development of efficient and versatile synthetic routes to access this core structure is of significant interest to the medicinal and process chemistry communities. This guide focuses on a synthetic approach starting from this compound and compares it with a well-established alternative method commencing with 2-formylbenzoic acid.
Synthetic Route Validation: N-Benzylisoindolinone from this compound
The synthesis of N-benzylisoindolinone from this compound is predicated on a tandem reaction sequence involving nucleophilic substitution and subsequent intramolecular cyclization. The aldehyde functionality is first protected, followed by the reaction with benzylamine and a final deprotection and cyclization step.
Alternative Route: N-Benzylisoindolinone from 2-Formylbenzoic Acid
A widely employed alternative for the synthesis of N-substituted isoindolinones involves the condensation of 2-formylbenzoic acid with a primary amine. This method can proceed through a one-pot, three-component reaction, offering a convergent and often high-yielding approach to the target molecule.[1]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following tables summarize the quantitative data for the synthesis of N-benzylisoindolinone via the two distinct routes.
Table 1: Synthesis of N-Benzylisoindolinone from this compound
| Step | Reaction | Reagents and Conditions | Time (h) | Yield (%) | Purity (%) |
| 1 | Protection of Aldehyde | 2,2-dimethyl-1,3-propanediol, pyridinium hydrochloride, benzene | 8 | 80 | >95 |
| 2 | Nucleophilic Substitution | Benzylamine, K₂CO₃, DMF | 12 | 85 | >95 |
| 3 | Deprotection & Cyclization | TFA, CH₂Cl₂ | 5 | 90 | >98 |
| Overall | 25 | ~61 | >98 |
Table 2: Alternative Synthesis of N-Benzylisoindolinone from 2-Formylbenzoic Acid
| Step | Reaction | Reagents and Conditions | Time (h) | Yield (%) | Purity (%) |
| 1 | One-Pot Three-Component Reaction | 2-Formylbenzoic acid, Benzylamine, Acetophenone, Water, 70 °C | 12 | up to 96 | >98 |
| Overall | 12 | up to 96 | >98 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylisoindolinone from this compound (Hypothetical Protocol based on related syntheses)
Step 1: Protection of this compound To a solution of this compound (1.0 mmol) in dry benzene (20 mL) is added 2,2-dimethyl-1,3-propanediol (1.2 mmol) and a catalytic amount of pyridinium hydrochloride. The mixture is refluxed for 8 hours with a Dean-Stark apparatus to remove water. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Reaction with Benzylamine The protected this compound derivative (1.0 mmol) is dissolved in DMF (15 mL), and potassium carbonate (1.5 mmol) and benzylamine (1.1 mmol) are added. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 3: Deprotection and Cyclization The crude product from the previous step is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (5.0 mmol) is added. The solution is stirred at room temperature for 5 hours. The reaction is quenched with a saturated sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to yield N-benzylisoindolinone, which is further purified by recrystallization.
Protocol 2: One-Pot Synthesis of N-Benzylisoindolinone from 2-Formylbenzoic Acid [1]
In a round-bottom flask, 2-formylbenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and acetophenone (1.2 mmol) are suspended in water (5 mL). The reaction mixture is stirred and heated to 70 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pure N-benzylisoindolinone.
Visualizing the Synthetic Pathways
To further elucidate the reaction sequences, the following diagrams illustrate the synthetic workflows.
Caption: Synthetic workflow for N-benzylisoindolinone from this compound.
Caption: One-pot synthesis of N-benzylisoindolinone from 2-formylbenzoic acid.
Conclusion
This comparative guide demonstrates that while the synthesis of N-benzylisoindolinone from this compound is a viable multi-step approach, the alternative one-pot synthesis from 2-formylbenzoic acid offers significant advantages in terms of reaction time and overall yield.[1] The catalyst-free reaction in water for the alternative route also presents a more environmentally friendly ("green") approach.[1] The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, scalability, and process safety considerations. The data presented herein provides a solid foundation for making an informed decision.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-(Bromomethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with applications ranging from pharmaceuticals to materials science. 3-(Bromomethyl)benzaldehyde is a versatile building block, featuring a reactive benzylic bromide for C-C and C-N bond formation. This guide provides a comparative overview of common catalytic systems for Suzuki-M iyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving benzylic bromides, with a focus on providing actionable experimental insights for reactions with this compound.
While direct comparative studies on this compound are limited in the literature, the data presented herein is compiled from established protocols for analogous benzyl bromide substrates, offering a solid foundation for reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following tables summarize typical reaction conditions for various cross-coupling reactions applicable to this compound.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp³)-C(sp²) bonds by coupling the benzylic bromide with an arylboronic acid.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 85-95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 70-90 | 80-92 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-110 | 75-88 |
Table 2: Heck Reaction
The Heck reaction couples the benzylic bromide with an alkene to form a new C-C bond with the creation of a substituted alkene.[2][3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 70-85 |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | NMP | 120-140 | 65-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 75-90 |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between the benzylic bromide and a terminal alkyne.[4] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[5]
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 25-50 | 80-95 |
| Pd(OAc)₂ | CuI | P(t-Bu)₃ | i-Pr₂NH | DMF | 25-60 | 85-98 |
| Pd(PPh₃)₄ | CuI | PPh₃ | Piperidine | Toluene | 50-80 | 75-90 |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling the benzylic bromide with a primary or secondary amine.[6][7]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | 85-98 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-120 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 82-96 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols adapted for the cross-coupling of this compound based on successful reactions with similar substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol) is added a degassed solvent system (e.g., a mixture of toluene and water, 10:1). The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added, and the mixture is sparged with an inert gas (e.g., argon) for several minutes. The reaction is heated to the required temperature (e.g., 100 °C) and stirred until completion (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol) are combined in an anhydrous, degassed solvent such as DMF or NMP.[8] The tube is sealed and heated to the appropriate temperature (e.g., 120 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).[4] The reaction mixture is stirred at room temperature or heated as necessary until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.2-1.5 equiv).[9] The tube is sealed and removed from the glovebox. This compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene) are added via syringe. The reaction mixture is then heated to the required temperature (e.g., 100 °C) with stirring for the specified time. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the generalized workflow for a cross-coupling reaction and the decision-making process for selecting a suitable catalytic system.
Caption: Generalized experimental workflow for a cross-coupling reaction.
Caption: Decision logic for selecting a catalyst system and optimizing conditions.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
